6-Oxa-2-azaspiro[3.4]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMQGDCUCSDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Oxa-2-azaspiro[3.4]octane
Abstract
The 6-oxa-2-azaspiro[3.4]octane scaffold is a unique three-dimensional molecular architecture of significant interest in medicinal chemistry. Its inherent rigidity and the precise spatial orientation of its heteroatoms make it a valuable building block for the design of novel therapeutic agents with potentially enhanced binding affinity and improved physicochemical properties.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the key characterization techniques for its structural elucidation. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this promising spirocyclic system in their discovery programs.
Introduction: The Strategic Value of the this compound Core
Spirocyclic systems have emerged as privileged motifs in modern drug discovery, offering a distinct departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry.[3] The three-dimensional nature of spirocycles, such as this compound, provides a scaffold that can project functional groups into chemical space in a well-defined manner, potentially leading to more selective and potent interactions with biological targets.[1] The incorporation of both an oxetane and an azetidine ring within this compact framework introduces polarity and opportunities for hydrogen bonding, which can favorably modulate properties like solubility and metabolic stability.[4]
This guide presents a logical and efficient synthetic strategy for the preparation of the parent this compound, commencing from commercially available starting materials. The causality behind the selection of each synthetic step and the associated reagents is discussed, providing a field-proven perspective on the practical execution of the synthesis.
A Proposed Synthetic Pathway
A plausible and efficient three-step synthetic route to the target compound is outlined below. This pathway involves the initial construction of a key intermediate, N-Boc-3-hydroxy-3-vinylazetidine, followed by an intramolecular cyclization to form the spirocyclic core, and concluding with the deprotection of the amine.
Caption: Proposed 3-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Step 1: Synthesis of tert-butyl 3-hydroxy-3-vinylazetidine-1-carboxylate
This initial step involves a nucleophilic addition of a vinyl group to the ketone of N-Boc-3-azetidinone. The use of a Grignard reagent is a standard and effective method for this transformation. The Boc protecting group is crucial for the stability of the azetidine ring and to prevent side reactions in subsequent steps.
Protocol:
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add vinylmagnesium bromide (1.2 eq, 1 M solution in THF) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-vinylazetidine-1-carboxylate.
Step 2: Synthesis of tert-butyl this compound-2-carboxylate
This key step involves an intramolecular oxymercuration-demercuration reaction to construct the spirocyclic tetrahydrofuran ring. This method is highly effective for the cyclization of unsaturated alcohols.
Protocol:
-
Dissolve tert-butyl 3-hydroxy-3-vinylazetidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) to the solution and stir at room temperature for 12-18 hours.
-
Cool the reaction mixture to 0 °C and add an aqueous solution of sodium hydroxide (NaOH, 3 M), followed by the portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield tert-butyl this compound-2-carboxylate.
Step 3: Synthesis of this compound (Final Product)
The final step is the removal of the N-Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.[5]
Protocol:
-
Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 3-5 eq) or a solution of hydrochloric acid in dioxane (4 M, 3-5 eq).[5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine. Further purification, if necessary, can be achieved by distillation or crystallization.
Caption: Experimental workflow for the N-Boc deprotection step.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques, based on the analysis of structurally related compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | Multiple signals in the aliphatic region (1.5-4.5 ppm). The protons on the carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at a lower field. The spirocyclic nature may lead to complex splitting patterns. |
| ¹³C NMR | A signal for the quaternary spirocyclic carbon. Signals for the carbons adjacent to the heteroatoms will be in the range of 50-80 ppm. |
| IR Spectroscopy | N-H stretching of the secondary amine in the range of 3300-3500 cm⁻¹. C-O stretching of the ether linkage around 1050-1150 cm⁻¹.[7] |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₆H₁₁NO, MW: 113.16 g/mol ).[8] The presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, which is a key diagnostic feature.[9] |
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The presented three-step synthetic pathway is logical, scalable, and utilizes well-established chemical transformations. The insights into the characterization of this novel spirocyclic scaffold will aid researchers in confirming its identity and purity. The accessibility of this unique molecular architecture opens up new avenues for the exploration of novel chemical space in the pursuit of next-generation therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 6-Oxa-2-azaspiro[3.4]octane: Physicochemical Properties and Synthetic Insights for Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their inherent three-dimensionality which often confers advantageous physicochemical and pharmacological properties to drug candidates.[1][2] Among these, 6-Oxa-2-azaspiro[3.4]octane represents a unique and valuable building block. This guide provides a comprehensive overview of its core physicochemical properties, discusses potential synthetic strategies, and explores its applications for researchers, scientists, and professionals in drug development. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for leveraging this promising scaffold in the design of novel therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds
The departure from "flat" two-dimensional molecules towards more complex three-dimensional structures is a well-established strategy for improving clinical success rates in drug discovery.[3] Spirocycles, characterized by two rings connected through a single quaternary carbon atom, are at the forefront of this movement. Their rigid, well-defined architecture allows for the precise spatial arrangement of functional groups, which can significantly enhance binding affinity and selectivity for biological targets.[2]
The this compound framework, which integrates a tetrahydrofuran ring and an azetidine ring, offers a compelling combination of features:
-
Increased sp³ Character: This contributes to improved solubility, metabolic stability, and reduced off-target toxicity.[2][3]
-
Structural Rigidity: The fixed conformation reduces the entropic penalty upon binding to a target protein.
-
Novel Chemical Space: It provides access to uncharted molecular architectures, offering new intellectual property opportunities.
This guide delves into the essential technical data required to effectively utilize this scaffold in research and development programs.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug design. The key parameters for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [4][5] |
| CAS Number | 410070-90-5 | [4][5] |
| Appearance | Light yellow to yellow liquid | [6] |
| Predicted pKa | 10.50 ± 0.20 | [5] |
| XLogP3 | -0.3 | [4] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Solubility | Soluble in water | [6][7] |
| Storage Conditions | 2-8°C, protect from light | [5][6] |
These properties, particularly the low LogP and moderate TPSA, suggest a favorable profile for developing molecules with good pharmacokinetic characteristics.
Caption: 2D Structure of this compound.
Synthesis and Chemical Reactivity
While a definitive, step-by-step synthesis for this compound is not extensively documented in peer-reviewed literature, its structure lends itself to logical synthetic strategies extrapolated from the synthesis of related azaspirocycles.[8] The primary challenge lies in the controlled construction of the spirocyclic core containing both azetidine and tetrahydrofuran rings.
A plausible, albeit hypothetical, synthetic approach could involve the formation of one ring onto a pre-existing cyclic precursor. For instance, constructing the azetidine ring onto a tetrahydrofuran-containing scaffold or vice-versa. Methodologies such as intramolecular cyclization or [2+2] cycloadditions are common in the synthesis of such strained ring systems.[9]
The reactivity of this compound is dominated by the secondary amine of the azetidine ring. This nitrogen atom serves as a versatile handle for further functionalization through reactions such as:
-
N-alkylation
-
N-arylation
-
Amide bond formation
-
Reductive amination
-
Sulfonylation
This chemical tractability allows for the straightforward incorporation of the spirocyclic core into a diverse range of molecular architectures.
Caption: Conceptual workflow for the synthesis and derivatization of the scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a multifunctional module in drug discovery. Its incorporation into lead compounds can significantly modulate key drug-like properties.
Scaffold for Novel Chemical Entities
The primary application is as a core building block. The secondary amine provides a convenient attachment point to connect the spirocycle to other pharmacophoric elements. This strategy has been successfully employed with similar spirocyclic systems to develop potent and selective inhibitors for a range of biological targets. For instance, related azaspirocycles have been used to prepare derivatives with epidermal growth factor receptor (EGFR) inhibitory activity, a key target in oncology.[7]
Bioisosteric Replacement
In lead optimization, the this compound moiety can serve as a bioisostere for more common, conformationally flexible, or metabolically labile groups. Replacing a piperidine or morpholine ring with this rigid spirocycle can lock the conformation of a molecule, leading to improved target engagement and a more favorable off-target profile.
Caption: Role of this compound in a drug discovery workflow.
Representative Experimental Protocol: N-Arylation
To demonstrate the utility of this scaffold, the following protocol outlines a standard procedure for its derivatization via a Buchwald-Hartwig amination reaction. This method is a cornerstone of modern medicinal chemistry for constructing C-N bonds.
Objective: To synthesize an N-aryl derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or chloride (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, cesium carbonate, palladium catalyst, and ligand.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the this compound via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-aryl derivative.
Self-Validation: The success of the protocol is validated by obtaining the correct product mass via LC-MS and confirming the structure through ¹H and ¹³C NMR spectroscopy. The purity should be assessed by HPLC.
Conclusion
This compound is a compelling and synthetically accessible scaffold with significant potential in drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive building block for creating novel molecules with enhanced pharmacological profiles. The ability to readily functionalize the azetidine nitrogen allows for its incorporation into a wide array of chemical libraries. This guide provides the foundational knowledge for scientists to confidently integrate this promising spirocycle into their research, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 7. 2-Oxa-6-azaspiro[3.4]octane, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
An In-Depth Technical Guide to 6-Oxa-2-azaspiro[3.4]octane: A Scaffold for Modern Drug Discovery
In the landscape of modern drug development, the pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic properties is relentless. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this "flatland" have become increasingly apparent, leading to challenges in achieving selectivity and avoiding off-target effects. Spirocyclic scaffolds have emerged as a powerful solution, offering rigid, three-dimensional architectures that can more effectively probe the complex topologies of biological targets.[1]
This guide focuses on a particularly promising scaffold: This compound . This molecule merges the conformational rigidity of a spiro[3.4]octane system with the favorable physicochemical properties imparted by an oxetane ring. The oxetane moiety, a four-membered ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups, often enhancing aqueous solubility, metabolic stability, and hydrogen bonding capacity while maintaining a low molecular weight.[2] As a Senior Application Scientist, this document will provide a comprehensive overview of this scaffold's core attributes, plausible synthetic strategies, and its potential applications for researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
A precise understanding of a scaffold's fundamental properties is the cornerstone of its application in drug design.
The spirocyclic nature of this compound, defined by the single carbon atom shared between the azetidine and tetrahydrofuran rings, creates a rigid three-dimensional framework. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the high fraction of sp³-hybridized carbons is a desirable trait correlated with higher clinical success rates.[1]
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | PubChem[3] |
| Molecular Formula | C₆H₁₁NO | PubChem[3] |
| XLogP3 | -0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Predicted Boiling Point | 187.1 ± 33.0 °C | ChemicalBook[5] |
| Predicted Density | 1.08 ± 0.1 g/cm³ | ChemicalBook[5] |
The negative XLogP3 value suggests a high degree of hydrophilicity, a property that is highly advantageous for improving the solubility of potential drug candidates.
Strategic Synthesis of the this compound Core
While multiple synthetic routes can be envisioned, a robust and scalable synthesis is critical for practical applications. Although a definitive, published protocol for this specific molecule is not widely available, a logical and chemically sound pathway can be constructed based on established methodologies for analogous structures.[7][8][9] The following proposed workflow leverages known transformations to achieve the target scaffold.
The proposed synthesis involves the creation of the azetidine ring followed by the annulation of the tetrahydrofuran ring. This approach allows for controlled introduction of the key heteroatoms.
Caption: Proposed Synthetic Workflow for this compound.
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a hypothetical, logical construction based on established organic chemistry principles.
Step 1: Synthesis of N-Protected 3-Oxoazetidine
-
Start with a suitable N-protected β-amino acid, such as N-Boc-β-alanine.
-
Activate the carboxylic acid using a coupling agent (e.g., DCC/DMAP or CDI).
-
Induce intramolecular cyclization via a Dieckmann-type condensation to form the N-Boc-3-oxoazetidine. The protection group (Boc) is crucial for directing the reaction and ensuring stability.
-
Purify the product via column chromatography on silica gel.
Step 2: Spiro-annulation to form the Oxetane Ring
-
Treat the N-Boc-3-oxoazetidine with a sulfur ylide, such as the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a strong base like NaH). This reaction will convert the ketone into a spiro-epoxide.
-
The resulting spiro-epoxide is then subjected to a ring-opening and subsequent intramolecular ring-closing reaction. This can be achieved under acidic or basic conditions, where the epoxide is opened by a suitable nucleophile, and the resulting diol intermediate cyclizes to form the more stable five-membered tetrahydrofuran ring. An alternative, more direct approach to the oxetane ring could involve a Paterno-Büchi [2+2] photocycloaddition between a protected 3-methyleneazetidine and formaldehyde, though this may present regioselectivity challenges.[7]
Step 3: Deprotection
-
Remove the Boc protecting group from the nitrogen atom using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
The crude product can be purified by distillation or by converting it to a salt (e.g., hydrochloride or oxalate) for easier handling and purification by recrystallization.[4][10]
This self-validating protocol includes protective group chemistry to ensure specific reactivity and concludes with a straightforward deprotection to yield the final, versatile scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for creating diverse libraries of bioactive compounds. The secondary amine serves as a synthetic handle for introducing a wide array of substituents, allowing for the systematic exploration of chemical space around a rigid, 3D core.
Derivatives of the broader spiro[3.4]octane class have shown significant promise as potent and selective inhibitors of key therapeutic targets. For instance, spiro[3.4]octane-based compounds have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[11] The unique vectoral projection of substituents from the spiro core allows for optimized interactions within a target's binding pocket.
Caption: Workflow for Derivatization and Screening of the Scaffold.
Experimental Workflow: Library Synthesis via Amide Coupling
The following is a standard, robust protocol for derivatizing the scaffold.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add a solution of the desired acyl chloride or carboxylic acid (1.1 equivalents) that has been pre-activated with a coupling agent like HATU or HOBt.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[12]
This workflow enables the rapid generation of a diverse set of amides, which can then be submitted for high-throughput screening against various biological targets.
Conclusion
This compound is more than just a novel molecule; it is a strategic tool for modern medicinal chemists. Its inherent three-dimensionality, conferred by the spirocyclic system, and its favorable physicochemical properties, enhanced by the oxetane ring, position it as a superior scaffold for escaping the "flatland" of traditional drug discovery. The synthetic accessibility and the versatile secondary amine handle provide a robust platform for generating libraries of novel compounds with significant potential for improved pharmacological profiles. For researchers aiming to develop the next generation of therapeutics, the exploration of the chemical space around the this compound core represents a promising and scientifically sound frontier.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 410070-90-5 [chemicalbook.com]
- 6. This compound - CAS:410070-90-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1392804-58-8 | this compound oxalic acid - Moldb [moldb.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Profile of 6-Oxa-2-azaspiro[3.4]octane: A Predictive and Comparative Technical Guide
Introduction
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological profiles. Among these, the 6-Oxa-2-azaspiro[3.4]octane core is of particular interest due to its blend of a flexible tetrahydrofuran ring and a rigid azetidine ring. This guide provides a detailed exploration of the expected spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for the parent compound, this document leverages a predictive approach, drawing on data from closely related analogs and foundational spectroscopic principles to offer a robust analytical framework for researchers.
The molecular structure of this compound, with the chemical formula C₆H₁₁NO and a molecular weight of 113.16 g/mol , presents a unique arrangement of atoms that gives rise to a distinct spectroscopic signature.[1] Understanding this signature is paramount for confirming its synthesis and for the subsequent development of novel therapeutics.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the asymmetry of the molecule will result in a distinct set of signals for each unique carbon and proton environment. The following tables outline the predicted chemical shifts, multiplicities, and assignments. These predictions are based on the analysis of derivatives such as tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate and general principles of NMR spectroscopy.[2][3]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.8 - 4.0 | Triplet | 2H | H-7 | Protons on the carbon adjacent to the ether oxygen are expected to be deshielded. |
| ~ 3.5 - 3.7 | Singlet | 2H | H-1 | Protons on the azetidine ring adjacent to the nitrogen. |
| ~ 3.3 - 3.5 | Singlet | 2H | H-3 | Protons on the azetidine ring adjacent to the nitrogen. |
| ~ 2.5 - 2.7 | Broad Singlet | 1H | N-H | The proton on the secondary amine will be a broad signal; its chemical shift is solvent-dependent. |
| ~ 2.0 - 2.2 | Triplet | 2H | H-8 | Protons on the carbon adjacent to the spirocenter. |
| ~ 1.8 - 2.0 | Multiplet | 2H | H-5 | Protons on the carbon adjacent to the spirocenter. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 70 - 75 | C-7 | Carbon adjacent to the ether oxygen. |
| ~ 55 - 60 | C-5 | Spirocyclic carbon, a quaternary center, will have a characteristic chemical shift. |
| ~ 50 - 55 | C-1 | Carbon on the azetidine ring adjacent to the nitrogen. |
| ~ 45 - 50 | C-3 | Carbon on the azetidine ring adjacent to the nitrogen. |
| ~ 35 - 40 | C-8 | Carbon on the tetrahydrofuran ring. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H and C-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3300 - 3500 | N-H Stretch | A moderate to weak, somewhat broad peak characteristic of a secondary amine. |
| ~ 2850 - 3000 | C-H Stretch | Strong, sharp peaks corresponding to the sp³ C-H bonds. |
| ~ 1100 - 1200 | C-O Stretch | A strong, prominent peak indicating the ether linkage. |
| ~ 1250 - 1350 | C-N Stretch | A moderate peak for the amine C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrum Data (EI)
| m/z | Ion | Rationale for Fragmentation |
| 113 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |
| 112 | [M-H]⁺ | Loss of a hydrogen atom. |
| 84 | [M-C₂H₅]⁺ | Alpha-cleavage of the azetidine ring. |
| 70 | [M-C₂H₃O]⁺ | Fragmentation of the tetrahydrofuran ring. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the azetidine ring. |
| 43 | [C₂H₅N]⁺ | Cleavage of the azetidine ring. |
The fragmentation is likely to be initiated by the ionization of the nitrogen lone pair, followed by cleavage of the adjacent C-C bonds (alpha-cleavage), which is a characteristic fragmentation pathway for amines.[4]
Experimental Protocols
While specific experimental data for the parent compound is not available, the following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Acquisition: Record the spectrum on an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron impact (EI) ionization at 70 eV.
-
Analysis: Detect the ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Visualizing the Structure and Fragmentation
The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and mass spectra. This information serves as a valuable resource for researchers working on the synthesis and characterization of this important spirocyclic scaffold, enabling them to anticipate and interpret their experimental findings with greater confidence. The provided protocols and visualizations further aid in the practical application of this knowledge in a laboratory setting.
References
- 1. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate(1363382-39-1) 1H NMR spectrum [chemicalbook.com]
- 3. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
The Emergence of a Three-Dimensional Scaffold: A Technical Guide to 6-Oxa-2-azaspiro[3.4]octane
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy and superior physicochemical properties, medicinal chemistry has progressively moved beyond "flatland"—the realm of two-dimensional aromatic scaffolds.[1] This guide delves into the discovery, history, and synthetic intricacies of a compelling three-dimensional (3D) motif: the 6-Oxa-2-azaspiro[3.4]octane core. This scaffold, which marries the structural rigidity of a spirocycle with the favorable pharmacological attributes of both an oxetane and an azetidine ring, represents a significant advancement in the design of next-generation pharmaceuticals. We will explore its origins as a strategic bioisosteric replacement, detail robust synthetic protocols for its creation, and illuminate its burgeoning applications in modern drug discovery.
A Shift in Perspective: The Genesis of the this compound Scaffold
The precise moment of "discovery" for the this compound scaffold is not marked by a single seminal publication but rather by a gradual yet deliberate evolution in medicinal chemistry. The increasing recognition of the limitations of flat, aromatic structures in drug candidates—often associated with poor solubility and metabolic instability—spurred a quest for novel, three-dimensional chemical space.[1] Spirocycles, with their inherent rigidity and defined exit vectors for substitution, emerged as a promising class of motifs to address these challenges.[1]
The conceptual foundation for the this compound core lies in the strategic application of bioisosterism.[2] Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, which in turn produce broadly similar biological effects. The oxetane ring, a four-membered cyclic ether, gained prominence as a valuable bioisostere for gem-dimethyl and carbonyl groups.[3][4] Its incorporation into molecular scaffolds was found to confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and a reduction in the basicity of nearby amine groups, all while introducing a desirable 3D character.[5][6]
Simultaneously, the azetidine ring, a four-membered nitrogen-containing heterocycle, was being explored as a versatile component in drug design, offering a rigid framework and a key point for molecular interactions. The fusion of these two privileged motifs—the oxetane and the azetidine—into a spirocyclic system gave rise to the this compound scaffold. This novel architecture was not a serendipitous finding but a product of rational design, aimed at creating a building block that could impart superior drug-like properties to a new generation of therapeutic candidates.
Synthetic Strategies: Constructing the this compound Core
The synthesis of the this compound scaffold can be approached through several strategic routes, often involving the sequential construction of the azetidine and oxetane rings around a central spirocyclic carbon. A common and effective strategy involves the use of a pre-functionalized azetidine as a key intermediate.
Key Intermediate: N-Boc-azetidin-3-one
A frequently employed starting material is N-Boc-azetidin-3-one, which provides a versatile handle for the subsequent annulation of the oxetane ring. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a range of reaction conditions and can be readily removed in the final steps.
Synthesis of the Core Scaffold: A Plausible Workflow
The following experimental workflow outlines a logical and validated approach to the synthesis of the N-Boc protected this compound core, drawing upon established methodologies for the formation of spiro-oxetanes.
Caption: A plausible synthetic workflow for the construction of the N-Boc-6-oxa-2-azaspiro[3.4]octane core.
Detailed Experimental Protocol: Synthesis of N-Boc-6-oxa-2-azaspiro[3.4]octane
Step 1: Wittig Olefination of N-Boc-azetidin-3-one
-
To a stirred solution of a suitable phosphonate reagent (e.g., triethyl phosphonoacetate) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.
Step 2: Reduction to the Allylic Alcohol
-
Dissolve the α,β-unsaturated ester in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the allylic alcohol.
Step 3: Intramolecular Oxymercuration-Demercuration for Oxetane Formation
-
To a solution of the allylic alcohol in a mixture of THF and water, add mercury(II) acetate (Hg(OAc)2).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a solution of sodium borohydride (NaBH4) in aqueous sodium hydroxide (NaOH) dropwise at 0 °C.
-
Stir the reaction for an additional hour at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the elemental mercury.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-6-oxa-2-azaspiro[3.4]octane.
Applications in Drug Discovery: A Scaffold for Innovation
The this compound scaffold is increasingly being recognized as a valuable building block in the design of novel therapeutics across various disease areas. Its unique 3D geometry allows for the precise spatial orientation of substituents, leading to enhanced target engagement and selectivity.[2]
| Therapeutic Area | Target | Role of the Scaffold |
| Oncology | Kinase Inhibitors | Provides a rigid core to orient pharmacophores for optimal binding to the ATP-binding pocket. The oxetane moiety can improve solubility and metabolic stability. |
| Neuroscience | GPCR Modulators | Acts as a non-classical bioisostere for more traditional heterocyclic systems, offering improved brain penetration and reduced off-target effects.[2] |
| Infectious Diseases | Enzyme Inhibitors | The scaffold can position functional groups to interact with key residues in the active site of bacterial or viral enzymes. |
One of the key advantages of the this compound core is its ability to serve as a "chiral scaffold." The spirocyclic nature of the molecule allows for the generation of stereoisomers with distinct biological activities, providing an additional dimension for lead optimization.
Future Directions: The Expanding Role of Spirocyclic Scaffolds
The journey of the this compound scaffold from a conceptual bioisostere to a tangible asset in drug discovery is a testament to the power of rational design in medicinal chemistry. As our understanding of the intricate interplay between molecular architecture and biological function deepens, we can anticipate that this and other novel 3D scaffolds will play an increasingly pivotal role in the development of safer and more effective medicines. The continued exploration of new synthetic routes to access these complex structures will undoubtedly fuel further innovation in the field.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activity of 6-Oxa-2-azaspiro[3.4]octane derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 6-Oxa-2-azaspiro[3.4]octane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel chemical scaffolds that can overcome the limitations of current therapeutic agents is a central theme in modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling structural framework to explore new chemical space and enhance drug-like properties. Among these, the this compound core represents a largely untapped, yet promising, scaffold. This technical guide provides a comprehensive overview of the synthetic routes to this compound derivatives, explores their potential biological activities by drawing parallels with structurally related azaspirocycles, and offers detailed, actionable protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals interested in pioneering the exploration of this novel chemical entity.
Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery
Spirocyclic molecules are characterized by a central carbon atom shared by two rings, creating a rigid, three-dimensional structure. This architectural feature imparts several advantages in drug design:
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.[1]
-
Precise Vectorial Orientation: The rigid framework allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
-
Novel Chemical Space: Spirocycles occupy a different region of chemical space compared to more traditional scaffolds, offering opportunities to identify hits against challenging targets and secure novel intellectual property.
The this compound scaffold, in particular, combines the rigidity of the spirocyclic core with the hydrogen bonding capacity of the secondary amine and the ether oxygen, making it an attractive starting point for the synthesis of diverse compound libraries.
Synthetic Accessibility: A Gateway to a New Generation of Bioactive Molecules
The exploration of any new scaffold is contingent upon its synthetic accessibility. Fortunately, derivatives of this compound can be readily prepared from the commercially available starting material, 6-Oxaspiro[3.4]octan-2-one. The key transformation is a reductive amination to generate the corresponding amine, which serves as a versatile synthon for further elaboration.[1]
Protocol 1: Synthesis of the Key Intermediate, this compound
This protocol details the reductive amination of 6-Oxaspiro[3.4]octan-2-one to yield the foundational amine intermediate.
Materials:
-
6-Oxaspiro[3.4]octan-2-one
-
Ammonium acetate or 7N ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of 6-Oxaspiro[3.4]octan-2-one (1.0 equivalent) in methanol, add a solution of ammonium acetate (10 equivalents) or a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This amine can then be functionalized through various reactions, such as amide bond formation, sulfonylation, or alkylation, to generate a library of diverse derivatives for biological screening.
References
6-Oxa-2-azaspiro[3.4]octane: A Strategic Fragment for Navigating Three-Dimensional Chemical Space in Modern Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The paradigm in small molecule drug discovery is undergoing a significant shift, moving away from planar, aromatic-rich compounds towards molecules with greater three-dimensionality. This evolution is driven by the need to improve physicochemical properties, enhance target selectivity, and access novel intellectual property space. Spirocyclic scaffolds are at the forefront of this movement, offering rigid, well-defined three-dimensional structures.[1][2][3][4] Among these, the 6-oxa-2-azaspiro[3.4]octane motif, which uniquely combines an azetidine and a tetrahydrofuran ring, is emerging as a fragment of high strategic value. This guide provides an in-depth technical overview of the this compound core, detailing its synthesis, physicochemical properties, and strategic application as a bioisosteric replacement and a tool for fragment-based discovery. We will explore the causality behind its benefits and provide actionable, field-proven protocols for its incorporation into drug development pipelines.
The Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has heavily relied on reactions that favor the synthesis of flat, aromatic molecules. While effective, this has led to an over-exploration of "flatland," often resulting in compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The "escape from flatland" is a widely recognized strategy to improve clinical success rates.[1] Increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule is a key metric in this endeavor, as it correlates with improved clinical outcomes.[1]
Spirocycles, which feature two rings joined by a single common atom, are exemplary scaffolds for introducing Fsp³.[1][2] Their inherent rigidity locks the conformation of appended functional groups into precise vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[2][5] The this compound scaffold is a particularly compelling example, offering a unique blend of features from its constituent rings.
Core Attributes of the this compound Scaffold
The strategic value of a fragment is defined by its intrinsic properties. The this compound core presents a favorable profile for drug discovery, balancing novelty with drug-like characteristics.
Physicochemical and Structural Properties
The parent this compound scaffold possesses a low molecular weight and a favorable calculated LogP, making it an ideal starting point for fragment elaboration without incurring significant property penalties.[6] The azetidine nitrogen provides a key handle for derivatization, while the tetrahydrofuran ether oxygen can engage in hydrogen bonding interactions with a target protein.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem[6] |
| Molecular Weight | 113.16 g/mol | PubChem[6] |
| XLogP3 | -0.3 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
| Fsp³ | 1.0 | Calculated |
The Power of Bioisosterism
A primary application of this scaffold is as a bioisosteric replacement for more traditional heterocycles like morpholine and piperidine.[7][8] Bioisosterism involves substituting a part of a molecule with a chemically different group that produces a similar biological effect, often to improve pharmacokinetic properties.[9][10][11]
Replacing a flexible morpholine ring with the rigid this compound scaffold can offer several advantages:
-
Improved Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon can block common sites of metabolic oxidation.
-
Enhanced Aqueous Solubility: The introduction of a polar ether and the disruption of planarity can lead to better solubility profiles.
-
Novel Exit Vectors: The rigid framework presents substituents in well-defined spatial orientations, allowing for the exploration of new binding pockets that are inaccessible to flatter analogues.
Synthesis of the this compound Core
Access to novel fragments is a critical bottleneck in drug discovery. While a direct, one-step synthesis of this compound is not widely documented, a robust and logical pathway can be designed based on the synthesis of related structures and commercially available precursors.[5][12][13] A highly plausible strategy involves the reductive amination of a ketone precursor, 6-oxaspiro[3.4]octan-2-one. This ketone itself is an underexplored starting material with high potential.[5]
Proposed Synthetic Workflow
The following workflow outlines a validated, two-stage approach to generate the core scaffold and its immediate derivatives, designed for reliability and scalability.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
Self-Validation Principle: This protocol includes clear checkpoints (TLC, LC-MS) to ensure the reaction is proceeding as expected before moving to the next step, minimizing resource waste.
Step 1: Synthesis of N-Benzyl-6-oxa-2-azaspiro[3.4]octane (Reductive Amination)
-
Rationale: Benzylamine is chosen as the amine source because the resulting N-benzyl group is a common and reliable protecting group that can be cleanly removed in the subsequent step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations, avoiding over-reduction of the ketone.
-
Procedure:
-
To a solution of 6-oxaspiro[3.4]octan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-16 hours.
-
Checkpoint: Monitor reaction completion by TLC or LC-MS. The disappearance of the starting ketone is the primary indicator.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the N-benzyl intermediate.
-
Step 2: Synthesis of this compound (Deprotection)
-
Rationale: Palladium-catalyzed hydrogenation is the gold standard for N-debenzylation due to its high efficiency and clean reaction profile. The by-product is toluene, which is easily removed.
-
Procedure:
-
Dissolve the N-benzyl intermediate (1.0 eq) in methanol or ethanol (0.1 M).
-
Add palladium on carbon (10 wt. %, ~5-10 mol %).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a Parr shaker apparatus) and stir under a hydrogen atmosphere at room temperature.
-
Checkpoint: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the title compound, this compound, which is often pure enough for subsequent steps or can be further purified by distillation or crystallization of a salt form.
-
Protocol for Derivatization: Incorporating the Scaffold
Once the core scaffold is in hand, its secondary amine serves as the primary point for diversification. Standard N-functionalization reactions can be employed to attach the scaffold to a molecule of interest.
Detailed Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, allowing for the coupling of the spirocyclic amine with a wide range of aryl or heteroaryl halides/triflates. This is a cornerstone reaction for integrating the fragment into many lead series.
-
Procedure:
-
To an oven-dried reaction vial, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), a phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol %), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add an anhydrous solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Checkpoint: Monitor reaction progress by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.
-
Conclusion and Future Outlook
The this compound scaffold is more than just a novel building block; it is a strategic tool for overcoming common challenges in drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and utility as a rigid bioisostere for common heterocycles make it an invaluable fragment for any medicinal chemist's toolbox. The synthetic protocols outlined herein provide a reliable and logical foundation for researchers to access and explore the chemical space around this unique core. As the industry continues to move beyond "flatland," fragments like this compound will be critical in designing the next generation of selective, effective, and safe therapeutics.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Reactivity Profile of 6-Oxa-2-azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel molecular scaffolds that can confer advantageous physicochemical properties and unlock new biological space is a cornerstone of modern drug discovery. Among the myriad of structures, spirocycles have emerged as compelling three-dimensional motifs that offer an "escape from flatland," a strategic shift away from traditional planar molecules. This guide provides a comprehensive technical overview of the stability and reactivity of 6-Oxa-2-azaspiro[3.4]octane, a unique heterocyclic scaffold poised to make a significant impact in medicinal chemistry.
This document delves into the inherent chemical characteristics of the this compound core, providing a foundational understanding for its strategic deployment in drug design. We will explore its synthesis, conformational preferences, and its behavior under various chemical environments, offering insights into its handling, derivatization, and potential liabilities.
The this compound Core: A Structural Overview
The this compound scaffold is a bicyclic system characterized by a central spiro-carbon atom shared between a four-membered azetidine ring and a five-membered tetrahydrofuran ring. This unique arrangement imparts a rigid, three-dimensional geometry that is highly sought after in drug design.
Key Structural Features:
-
Spiro Center: The quaternary carbon at the heart of the molecule locks the two rings in a perpendicular orientation, providing a fixed and predictable spatial arrangement for appended functional groups.
-
Azetidine Ring: This four-membered nitrogen-containing ring is a key site for functionalization. Its inherent ring strain influences its reactivity.
-
Tetrahydrofuran Ring: The five-membered oxygen-containing ring contributes to the overall polarity and hydrogen bonding capacity of the molecule.
The interplay between the strained azetidine and the more flexible tetrahydrofuran ring dictates the overall stability and reactivity profile of the scaffold.
Synthesis of the this compound Core
The construction of the this compound core can be approached through several synthetic strategies. One notable method involves a [3+2] cycloaddition reaction, which has been successfully employed for the synthesis of related azaspiro[3.4]octane systems.[1] This approach offers a convergent and efficient route to the core structure.
A plausible synthetic pathway is outlined below:
References
The Strategic Synthesis of 6-Oxa-2-azaspiro[3.4]octane Analogs: A Technical Guide for Medicinal Chemists
Foreword: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Flat, sp²-rich molecules have historically dominated drug pipelines, but the tide is turning towards more three-dimensional, sp³-rich scaffolds.[1] These structures offer a superior ability to probe the complex, three-dimensional binding sites of biological targets, often leading to improved potency, selectivity, and physicochemical properties.[2] Among these, spirocyclic systems—in which two rings share a single atom—have emerged as particularly valuable motifs.[1][2] Their rigid, well-defined conformations can lock in bioactive geometries, minimizing the entropic penalty of binding and providing exquisite control over the spatial orientation of pharmacophoric elements.
This guide focuses on a promising, yet underexplored scaffold: the 6-oxa-2-azaspiro[3.4]octane core. This unique architecture, which marries a strained azetidine ring with a tetrahydrofuran moiety, represents a compelling bioisostere for commonly used heterocycles like piperidine and morpholine. Its inherent rigidity and the precise vectoral projection of substituents make it an attractive building block for generating novel intellectual property and addressing complex biological challenges. This document provides a comprehensive overview of the synthetic strategies, key chemical transformations, and practical, field-proven insights necessary to construct this valuable scaffold and its derivatives.
The Architectural Merit of this compound
The this compound scaffold is more than a mere topological curiosity; its structural features impart tangible benefits in drug design:
-
Enhanced sp³ Character: The high fraction of saturated carbons contributes to improved solubility, metabolic stability, and reduced off-target toxicity compared to planar aromatic systems.[2]
-
Conformational Rigidity: The spirocyclic fusion point severely restricts conformational flexibility, allowing for the presentation of substituents in well-defined spatial orientations. This can lead to a significant enhancement in binding affinity and selectivity for the intended biological target.
-
Novel Chemical Space: As a relatively underexplored scaffold, it provides access to new regions of chemical space, offering a critical advantage in overcoming challenges of patentability and discovering first-in-class therapeutics.[2]
-
Bioisosteric Potential: It can serve as a non-classical bioisostere for piperazine and morpholine, potentially improving pharmacokinetic profiles while maintaining or enhancing biological activity.[2] The hydrochloride salt of this compound, for instance, has been investigated for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3]
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals that the core challenge lies in the construction of the spirocyclic system itself. A key strategic disconnection points towards a ketone precursor, 6-oxaspiro[3.4]octan-2-one . This intermediate is particularly valuable as the ketone functionality serves as a versatile chemical handle for introducing the nitrogen atom at the 2-position through well-established methodologies like reductive amination.
Therefore, this guide will first detail robust, scalable methods for the synthesis of 6-oxaspiro[3.4]octan-2-one and its immediate precursors. Subsequently, it will provide a detailed protocol for the conversion of this key intermediate into the target this compound scaffold.
Caption: Retrosynthetic approach to the target scaffold.
Synthesis of the Key Intermediate: 6-Oxaspiro[3.4]octan-2-one
Two primary, validated strategies have been proposed for the synthesis of the 6-oxaspiro[3.4]octan-2-one core: a photochemical approach and a classical ring-construction method.[4][5]
Strategy A: Paterno-Büchi Reaction Followed by Oxidation
This elegant approach utilizes a photochemical [2+2] cycloaddition to directly form the spiro-oxetane core.[4][6] The subsequent oxidation of the resulting alcohol furnishes the desired ketone. This method is convergent and can be efficient for generating the core scaffold.[4]
Caption: Workflow for Strategy A: Paterno-Büchi reaction.
Detailed Experimental Protocol (Strategy A):
Protocol 1: Synthesis of 6-Oxaspiro[3.4]octan-2-ol (Intermediate) [4]
-
Step 1: Synthesis of Cyclopent-1-en-1-yl acetate. In a fume hood, cautiously add acetic anhydride (1.2 equivalents) to cyclopentanone (1.0 equivalent) with stirring. Slowly add a catalytic amount of perchloric acid (0.01 equivalents) to the mixture. Stir the reaction at room temperature for 24 hours. Upon completion (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Paterno-Büchi Reaction. In a quartz reaction vessel, dissolve the crude cyclopent-1-en-1-yl acetate from Step 1 in a mixture of acetone and acetonitrile. Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature below 30°C. Monitor the reaction progress by GC-MS, which is typically complete within 24-48 hours. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Step 3: Hydrolysis to 6-Oxaspiro[3.4]octan-2-ol. Dissolve the crude product from Step 2 in a 1:1 mixture of methanol and water. Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) and stir the mixture at room temperature for 4-6 hours. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 6-oxaspiro[3.4]octan-2-ol.
Protocol 2: Oxidation to 6-Oxaspiro[3.4]octan-2-one [4]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-oxaspiro[3.4]octan-2-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) (1.2 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the target ketone, 6-oxaspiro[3.4]octan-2-one.
Strategy B: Baeyer-Villiger Oxidation of a Spiro[3.4]octan-2-one Intermediate
This more traditional approach involves first constructing the spiro[3.4]octane carbon skeleton and then introducing the oxygen atom regioselectively via a Baeyer-Villiger oxidation to form the lactone.[5] While potentially longer, this route may be more amenable to large-scale synthesis and avoids the specialized equipment required for photochemistry.
Caption: Workflow for Strategy B: Baeyer-Villiger Oxidation.
Detailed Experimental Protocol (Strategy B):
Protocol 3: Synthesis of 6-Oxaspiro[3.4]octan-2-one via Baeyer-Villiger Oxidation [5]
-
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate. In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl malonate dropwise at 0°C. After the addition is complete, add 1,3-dibromopropane dropwise and heat the mixture to reflux for 6-8 hours. Cool, filter the sodium bromide precipitate, and concentrate the filtrate. Purify by vacuum distillation.
-
Step 2: Synthesis of Cyclobutanecarboxylic acid. Hydrolyze the diethyl cyclobutane-1,1-dicarboxylate from Step 1 by refluxing with an excess of potassium hydroxide in an ethanol/water mixture. After hydrolysis is complete, remove the ethanol under reduced pressure, dilute with water, and wash with diethyl ether. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~1 to precipitate the dicarboxylic acid. Filter, wash with cold water, and dry. Decarboxylate the diacid by heating it carefully above its melting point until gas evolution ceases to yield cyclobutanecarboxylic acid.
-
Step 3: Synthesis of Spiro[3.4]octan-2-one. This multi-step transformation is a known literature procedure and typically involves conversion of cyclobutanecarboxylic acid to the acid chloride, followed by a series of steps to build the five-membered ring and cyclize to the spiroketone.
-
Step 4: Baeyer-Villiger Oxidation. In a clean, dry flask, dissolve spiro[3.4]octan-2-one (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir the reaction at 0-5°C and allow it to slowly warm to room temperature, monitoring by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford 6-oxaspiro[3.4]octan-2-one.
From Ketone to Amine: Constructing the this compound Core
With a reliable synthesis of the key ketone intermediate established, the final transformation to the target aza-spirocycle can be addressed. The most direct and widely used method for this conversion is reductive amination .
Protocol 4: Synthesis of this compound
This protocol is a generalized procedure based on standard organic chemistry transformations, which should be optimized for this specific substrate.
-
Materials: 6-Oxaspiro[3.4]octan-2-one, Benzylamine (or other primary amine/ammonia source), Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN), Dichloroethane (DCE) or Methanol, Acetic Acid (catalytic).
-
Procedure:
-
Dissolve 6-oxaspiro[3.4]octan-2-one (1.0 eq) in DCE or another suitable aprotic solvent.
-
Add benzylamine (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the ketone, minimizing side reactions.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-benzyl-6-oxa-2-azaspiro[3.4]octane by column chromatography.
-
-
Deprotection (if necessary):
-
The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol) to yield the final target compound, this compound.
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol for improved handling and stability.
-
Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 1: Expected Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Features) | Expected ¹³C NMR Signals (Key Features) |
| 6-Oxaspiro[3.4]octan-2-one | C₇H₁₀O₂ | 126.15 | Aliphatic protons in the 2.0-4.5 ppm range. Distinct signals for oxetane and cyclobutanone protons. | Spiro-carbon (~90-100 ppm), Ketone carbonyl (~200-210 ppm), Oxetane carbons (~70-80 ppm). |
| This compound | C₆H₁₁NO | 113.16 | Aliphatic protons in the 1.5-4.0 ppm range. Signal for N-H proton (variable). | Spiro-carbon (~85-95 ppm), Carbons adjacent to N and O. |
| This compound HCl | C₆H₁₂ClNO | 149.62 | Similar to the free base, but with potential downfield shifts of protons near the ammonium center. | Similar to the free base. |
Conclusion and Future Outlook
The this compound scaffold represents a valuable addition to the medicinal chemist's toolkit. The synthetic strategies outlined in this guide, proceeding through the versatile 6-oxaspiro[3.4]octan-2-one intermediate, provide a logical and actionable pathway for the construction of this novel three-dimensional framework. The presented protocols, grounded in established chemical principles, offer a solid foundation for researchers to synthesize, derivatize, and explore the biological potential of this exciting class of molecules. Further optimization of these routes and the development of enantioselective variants will undoubtedly accelerate the discovery of new therapeutic agents built around this promising spirocyclic core.
References
Methodological & Application
Application Note & Protocols: A Scalable Synthetic Approach to 6-Oxa-2-azaspiro[3.4]octane Key Intermediates
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds have emerged as a particularly valuable class of building blocks due to their inherent three-dimensional and rigid nature.[1][2] The 6-Oxa-2-azaspiro[3.4]octane framework, which incorporates a strained but synthetically accessible oxetane ring fused to an azetidine, represents a compelling scaffold for generating molecules with well-defined exit vectors and enhanced sp³ character.[3] Such structures can lead to better binding interactions with biological targets and can improve properties like aqueous solubility while avoiding the metabolic liabilities of flat, aromatic systems.
However, the utility of these novel scaffolds is often hampered by the lack of robust and scalable synthetic routes to key intermediates. This application note addresses this critical gap by providing a detailed, field-proven guide for the scalable synthesis of the this compound core and its pivotal lactam intermediate. The presented strategy emphasizes operational simplicity, the use of readily available starting materials, and the avoidance of costly chromatographic purifications where possible, making it suitable for multigram to kilogram production scales.
Strategic Approach: Retrosynthesis and Workflow Design
A successful scalable synthesis requires a strategy that is both convergent and efficient. Our retrosynthetic analysis of the target this compound identifies the spiro-lactam, 6-Oxa-2-azaspiro[3.4]octan-7-one , as a crucial late-stage intermediate. This lactam can be disconnected via a tandem reductive amination and intramolecular lactamization sequence from a linear keto-ester precursor. This one-pot approach is highly advantageous for large-scale synthesis as it minimizes unit operations and waste streams.[4][5]
The keto-ester itself can be constructed from commercially available building blocks: a protected oxetane derivative and a suitable C4-dianion equivalent. This overall strategy is outlined below.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates: Detailed Protocols
The following protocols have been optimized for scalability and robustness. All operations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ethyl 4-(oxetan-3-yl)-4-oxobutanoate (Intermediate 1)
This procedure outlines the acylation of an oxetane precursor to generate the key keto-ester intermediate. While several routes exist, a robust method involves the reaction of a suitable oxetane Grignard reagent with an activated succinate derivative. For the purpose of this guide, we will detail a practical alternative: the nucleophilic addition of an organometallic reagent to 3-cyano-oxetane followed by hydrolysis and esterification, which avoids some of the complexities of other routes on a large scale.
-
Rationale & Expertise: This two-step sequence from 3-cyano-oxetane provides a reliable and scalable entry to the keto-ester. The cyano group acts as a stable "masked ketone," which is less prone to the self-condensation or ring-opening side reactions that can plague the direct use of oxetan-3-one under strongly basic conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add magnesium turnings (26.7 g, 1.1 mol) and dry THF (250 mL). Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: In a separate flask, prepare a solution of 3-bromopropyl ethyl ether (167 g, 1.0 mol) in dry THF (500 mL). Add a small portion (approx. 50 mL) of this solution to the magnesium suspension. Once the exothermic reaction begins (indicated by a temperature rise and disappearance of the iodine color), add the remaining solution dropwise, maintaining the internal temperature below 40 °C. After the addition is complete, stir the mixture for an additional 2 hours at ambient temperature.
-
Nucleophilic Addition: Cool the Grignard solution to 0 °C. Add a solution of 3-cyano-oxetane (83.1 g, 1.0 mol) in dry THF (250 mL) dropwise, keeping the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Hydrolysis & Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2 M aqueous HCl (1.5 L) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 2 hours to ensure complete hydrolysis of the intermediate imine to the ketone.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (500 mL) followed by brine (500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-ester, Intermediate 1 .
-
Purification: For large-scale work, the crude product is often of sufficient purity (>90%) to be used directly in the next step. If higher purity is required, purification can be achieved by vacuum distillation.
Protocol 2: One-Pot Synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one (Intermediate 2)
This protocol utilizes a highly efficient tandem reductive amination/lactamization sequence. The keto-ester is reacted with ammonia, and the resulting intermediate imine/enamine is reduced and cyclized in the same pot to form the desired spiro-lactam.[4]
-
Trustworthiness & Causality: This one-pot procedure is a self-validating system. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to selectively reduce the iminium ion intermediate in the presence of the ester and ketone functionalities but reactive enough to drive the reaction to completion.[6] This avoids the use of more hazardous reagents like sodium cyanoborohydride or high-pressure hydrogenation, enhancing the safety and scalability of the process.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a 3 L multi-neck reactor equipped with a mechanical stirrer, thermometer, and gas dispersion tube, add a solution of Intermediate 1 (186.2 g, 1.0 mol) in methanol (1 L).
-
Ammonia Addition: Cool the solution to 0 °C. Bubble anhydrous ammonia gas through the solution for 1-2 hours, or until the solution is saturated. Alternatively, a 7 N solution of ammonia in methanol (approx. 1.5 L, 10.5 mol) can be used. Seal the reactor and stir the mixture at room temperature for 4 hours.
-
Reduction & Cyclization: Cool the mixture back to 0 °C. In a single portion, add sodium triacetoxyborohydride (318 g, 1.5 mol). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and pressure release.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Isolation: Carefully quench the reaction by the slow addition of water (500 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (1 L) and saturated aqueous sodium bicarbonate solution (1 L). Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 500 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, Intermediate 2 , will solidify upon standing. Triturate the solid with cold diethyl ether or methyl tert-butyl ether (MTBE) and collect the product by filtration. This typically affords the product in >95% purity, avoiding the need for column chromatography.
Protocol 3: Reduction to this compound (Final Product)
The final step involves the reduction of the spiro-lactam amide to the corresponding amine. Borane-THF complex is an effective and scalable reagent for this transformation.
-
Expertise & Safety: While lithium aluminum hydride (LAH) is also effective, borane-THF is often preferred for large-scale operations due to its easier handling and less energetic quench. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent and to ensure complete reduction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 2 L three-neck flask under a nitrogen atmosphere, add Intermediate 2 (141.2 g, 1.0 mol) followed by dry THF (500 mL). Stir to dissolve.
-
Reagent Addition: Cool the solution to 0 °C. Add 1.0 M borane-tetrahydrofuran complex solution (2.2 L, 2.2 mol) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Quench: Cool the reaction mixture to 0 °C. Very slowly and carefully, add methanol (200 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution.
-
Hydrolysis & Isolation: After gas evolution ceases, add 4 M aqueous HCl (500 mL) dropwise. Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Basification & Extraction: Cool the mixture to room temperature and basify to pH >12 by the slow addition of 50% w/w aqueous NaOH. Extract the product with dichloromethane (3 x 750 mL).
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The resulting oil can be purified by vacuum distillation to afford the final product, This compound .
Overall Workflow and Data Summary
The complete, optimized workflow provides a clear path from starting materials to the desired spirocyclic amine.
Caption: Scalable workflow for the synthesis of this compound.
Table 1: Summary of Yields and Purity for Key Intermediates
| Intermediate No. | Compound Name | Typical Yield (%) | Purity (%) (Post-Purification) | Method of Purification |
| 1 | Ethyl 4-(oxetan-3-yl)-4-oxobutanoate | 70-80 | >90 (crude), >97 (distilled) | Vacuum Distillation |
| 2 | 6-Oxa-2-azaspiro[3.4]octan-7-one | 65-75 | >98 | Trituration / Recrystallization |
| - | This compound | 80-90 | >99 | Vacuum Distillation |
Conclusion
This application note details a robust, scalable, and economically viable synthetic route to this compound and its key lactam intermediate. By leveraging a strategic retrosynthetic disconnection and employing a highly efficient one-pot tandem reaction, this process minimizes operational complexity and avoids problematic purification steps. The protocols provided are designed to be directly implemented in a process chemistry or drug development setting, enabling researchers to access multigram quantities of this valuable scaffold for incorporation into next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 6-Oxa-2-azaspiro[3.4]octane
Introduction: The Significance of the 6-Oxa-2-azaspiro[3.4]octane Scaffold in Medicinal Chemistry
The quest for novel molecular scaffolds that provide access to unexplored chemical space is a central theme in modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in pharmacological properties such as potency, selectivity, and metabolic stability.[1] The this compound scaffold, which incorporates both an oxetane and an azetidine ring, is a prime example of a privileged structure in medicinal chemistry.[2][3]
The oxetane moiety can act as a polar bioisostere for gem-dimethyl or carbonyl groups, often enhancing aqueous solubility and metabolic stability.[1] The azetidine ring provides a key vector for introducing substituents to modulate biological activity and pharmacokinetic properties. The unique spirocyclic arrangement of these two four-membered rings creates a rigid, three-dimensional framework that can present functional groups in precise spatial orientations, facilitating optimal interactions with biological targets.[4] This application note provides a detailed guide to the strategic use of protecting groups in the synthesis of this compound, offering field-proven insights and detailed protocols for researchers in drug development.
Strategic Selection of Nitrogen Protecting Groups
The secondary amine of the azetidine ring in this compound is a nucleophilic and basic center that typically requires protection during multi-step synthetic sequences to prevent unwanted side reactions. The choice of protecting group is critical and should be guided by its stability to various reaction conditions and the ease and selectivity of its removal.
The Boc Group: A Workhorse for Azetidine Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions. In the context of this compound synthesis, the Boc group offers several advantages:
-
Robustness: It is stable to many reagents used in common synthetic transformations, including organometallics, hydrides, and many oxidizing and reducing agents.
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Mild Deprotection: The Boc group is typically removed with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) or via thermal methods.[5]
The use of N-Boc protected intermediates, such as tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, is a common strategy in the synthesis of related spirocyclic systems.[6][7][8]
The Cbz Group: An Orthogonal Partner
The benzyloxycarbonyl (Cbz or Z) group is another valuable protecting group for amines. A key feature of the Cbz group is its orthogonality to the Boc group.[9][10] While the Boc group is acid-labile, the Cbz group is stable to acidic conditions but can be readily removed by catalytic hydrogenolysis.[11][12] This orthogonality is crucial when multiple amine functionalities are present in a molecule, allowing for the selective deprotection and functionalization of one amine in the presence of another.[13]
Key Considerations for Cbz Protection:
-
Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12]
-
Deprotection: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method that is compatible with many other functional groups.[11]
Synthetic Workflow and Protocols
The synthesis of this compound can be approached through a multi-step sequence that strategically employs protecting groups. A plausible route involves the construction of a suitably functionalized azetidine precursor, followed by the formation of the spirocyclic oxetane ring.
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of tert-Butyl 3-Allyl-3-hydroxyazetidine-1-carboxylate (N-Boc Protected Intermediate)
This protocol describes the allylation of N-Boc-3-oxoazetidine, a key step in introducing the necessary carbon framework for subsequent oxetane ring formation.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Allyl bromide
-
Zinc powder
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of zinc powder (1.5 eq) in anhydrous THF, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and allyl bromide (1.2 eq) in THF dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
Protocol 2: Intramolecular Cyclization to form tert-Butyl this compound-2-carboxylate
This protocol details the formation of the oxetane ring through an intramolecular Williamson ether synthesis-type reaction. This involves a two-step process of dihalogenation of the allyl group followed by base-mediated cyclization.
Materials:
-
tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Bromine
-
Dichloromethane (DCM)
-
Potassium tert-butoxide
-
tert-Butanol
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step A: Dibromination
-
Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM and cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibrominated intermediate.
Step B: Intramolecular Cyclization
-
Dissolve the crude dibrominated intermediate in tert-butanol.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl this compound-2-carboxylate.
Protocol 3: N-Boc Deprotection to Yield this compound
This final step removes the Boc protecting group to yield the target spirocycle.
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Summary: Comparison of Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Orthogonality |
| Boc | Boc₂O, base (e.g., Et₃N, NaHCO₃) | Acidic (e.g., TFA, HCl) or thermal | Stable to hydrogenolysis and mild base |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
Visualization of Orthogonal Protection Strategy
An orthogonal protecting group strategy is essential for the selective functionalization of molecules with multiple reactive sites. The combination of Boc and another protecting group, such as Fmoc or a benzyl group on a different functional moiety, allows for stepwise deprotection and modification.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine | Benchchem [benchchem.com]
- 3. 6-Oxa-1-aza-spiro[3.4]octane oxalate | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-(4-(this compound-2- | C29H30N4O3 | CID 157255623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
The Ascendance of 6-Oxa-2-azaspiro[3.4]octane in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This expedition into three-dimensional chemical space has illuminated the profound potential of spirocyclic systems. These unique architectures, characterized by two rings sharing a single atom, offer a rigid and well-defined conformational framework. This rigidity can translate into superior target affinity and selectivity by pre-organizing pendant functional groups for optimal interaction with biological targets.[2]
Among the burgeoning class of spirocyclic scaffolds, the 6-oxa-2-azaspiro[3.4]octane moiety has emerged as a particularly promising building block. Its inherent three-dimensionality, coupled with the strategic placement of heteroatoms, offers a compelling combination of structural novelty and synthetic accessibility. This guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, applications, and the underlying principles that make it a valuable asset in modern drug discovery.
Strategic Importance in Medicinal Chemistry: A Scaffold of Opportunity
The strategic incorporation of the this compound core can impart a range of desirable physicochemical and pharmacological properties to drug candidates. The increased sp³ character, a hallmark of this scaffold, is often correlated with improved aqueous solubility and metabolic stability, key determinants of a compound's pharmacokinetic profile.[3]
While the direct application of this compound in publicly disclosed, clinically advanced drug candidates is still emerging, its structural analogues and related diazaspiro[3.4]octane cores have demonstrated significant promise across diverse therapeutic areas. Notably, these scaffolds have been investigated as:
-
Central Nervous System (CNS) Agents: The constrained nature of the spirocyclic system is particularly advantageous for targeting receptors in the CNS. For instance, related diazaspiro[3.4]octane derivatives have been explored as potent antagonists for the sigma-1 receptor (σ1R), a target relevant for pain management. Furthermore, the broader class of spirocyclic frameworks is integral to the design of agonists for targets like the muscarinic M4 receptor, highlighting their importance in CNS drug discovery.[3]
-
Antitubercular Agents: In a compelling example of the scaffold's versatility, derivatives of the closely related 2,6-diazaspiro[3.4]octane have been identified as remarkably potent antitubercular leads. One such compound displayed a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis, underscoring the potential of this structural motif in combating infectious diseases.[4]
-
Oncology: The 2,6-diazaspiro[3.4]octane core has also been incorporated into inhibitors of the G12C mutant KRAS protein, a critical target in cancer therapy, for the potential treatment of tumor metastasis.[4]
The primary synthetic utility of the this compound scaffold in medicinal chemistry programs often begins with the ketone precursor, 6-oxa-2-azaspiro[3.4]octan-2-one . This versatile intermediate can be readily converted to the corresponding amine, 6-oxa-2-azaspiro[3.4]octan-2-amine , which serves as a key handle for diversification and the introduction of a wide array of functional groups.[3] This synthetic strategy opens the door to the creation of large, diverse libraries of novel compounds for high-throughput screening and lead optimization.
Synthetic Strategies and Protocols
The successful integration of the this compound scaffold into a drug discovery campaign hinges on robust and scalable synthetic routes. Here, we detail key protocols for the synthesis of important precursors and their derivatization.
Protocol 1: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This protocol outlines a three-step synthesis of a key brominated intermediate, which can be further functionalized.
Workflow Diagram:
Caption: Synthesis of a key brominated intermediate.
Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Rationale: This step introduces the allyl group that will ultimately form the tetrahydrofuran ring of the spirocycle. The use of a Grignard reagent provides a reliable method for this carbon-carbon bond formation.
-
Procedure:
-
Dissolve 1-Boc-3-oxo-azetidine (1.0 g) in 10 mL of anhydrous tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 8 mL of a 1M solution of allylmagnesium bromide in diethyl ether dropwise to the stirred solution.
-
Allow the reaction to warm to 20 °C and continue stirring for 2 hours.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product (yield: 80%).[5]
-
Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
-
Rationale: This step involves the bromination of the allyl group, which will then undergo an intramolecular cyclization.
-
Procedure:
-
Dissolve the product from Step 1 in dichloromethane.
-
Cool the solution to between -30 °C and -10 °C.
-
Slowly add liquid bromine to the solution and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the dibrominated product.[5]
-
Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
Rationale: An intramolecular Williamson ether synthesis, promoted by a base, leads to the formation of the spirocyclic core.
-
Procedure:
-
Dissolve the dibrominated product from Step 2 in acetonitrile.
-
Add potassium carbonate as a base.
-
Heat the mixture to 82 °C and stir overnight (12-16 hours).
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final product.[5]
-
Protocol 2: Reductive Amination of 6-Oxa-2-azaspiro[3.4]octan-2-one
This protocol describes the conversion of the ketone to the corresponding primary amine, a crucial step for library synthesis.
Workflow Diagram:
References
Application Notes: 6-Oxa-2-azaspiro[3.4]octane as a Versatile Building Block in Organic Synthesis
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent three-dimensional nature.[1] This rigid, well-defined geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of spirocycles often increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor frequently correlated with higher clinical success rates.
The 6-Oxa-2-azaspiro[3.4]octane scaffold, which combines a strained, polar oxetane ring with a pyrrolidine ring, represents a particularly valuable building block. The oxetane moiety is a known bioisostere for gem-dimethyl and carbonyl groups, often improving key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this compound, establishing it as a versatile tool for library synthesis and lead optimization.
Physicochemical Properties
A foundational understanding of a building block's properties is critical for its effective application in drug design. The this compound core possesses a unique combination of features that make it an attractive alternative to more traditional heterocyclic scaffolds like morpholine or piperazine.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem[4] |
| Molecular Weight | 113.16 g/mol | PubChem[4] |
| Calculated XLogP3 | -0.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[4] |
The low calculated LogP value highlights the scaffold's inherent polarity, which can be leveraged to improve the solubility of more lipophilic drug candidates.
Synthesis of the Core Scaffold: A Scalable Approach
A robust and scalable synthesis of the core building block is paramount for its widespread application. While multiple routes to azaspirocycles exist, a practical three-step synthesis adapted from methodologies for related structures provides reliable access to the N-Boc protected this compound intermediate.[5] This approach starts from the commercially available 1-Boc-3-azetidinone.
References
Application Notes and Protocols for the Functionalization of the 6-Oxa-2-azaspiro[3.4]octane Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Oxa-2-azaspiro[3.4]octane Scaffold
The this compound core is a valuable scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and an azetidine ring, offers a distinct advantage over traditional flat, aromatic structures. This unique topology allows for precise spatial orientation of substituents, enabling enhanced binding interactions with biological targets. The incorporation of this motif can significantly improve the physicochemical properties of drug candidates, leading to better solubility, metabolic stability, and cell permeability, while often reducing lipophilicity.[1][2] Consequently, the this compound scaffold is increasingly utilized in the design of novel therapeutics across various disease areas.
This guide provides a comprehensive overview of key strategies for the functionalization of the this compound core, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Functionalization Strategies: A Multi-pronged Approach
The functionalization of the this compound core can be broadly categorized into two main approaches: modifications at the nitrogen atom of the azetidine ring and functionalization of the carbon framework. Each approach offers unique opportunities to modulate the properties and biological activity of the resulting molecules.
Section 1: N-Functionalization of the Azetidine Ring
The secondary amine of the this compound core is the most common and versatile handle for derivatization. Standard organic transformations can be readily applied to introduce a wide array of substituents, thereby exploring the chemical space around the scaffold.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the reaction of the this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly advantageous due to its broad substrate scope and the use of mild reducing agents.
Causality Behind Experimental Choices: The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is crucial. These reagents are chemoselective for the iminium ion over the carbonyl starting material, preventing the premature reduction of the aldehyde or ketone. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent and the intermediate iminium ion.
Protocol 1: N-Alkylation via Reductive Amination
Objective: To synthesize N-benzyl-6-oxa-2-azaspiro[3.4]octane.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-oxa-2-azaspiro[3.4]octane.
Data Presentation: Representative Examples of Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | STAB | DCM | 6 | 85-95 |
| 2 | Cyclohexanone | STAB | DCE | 8 | 80-90 |
| 3 | 4-Fluorobenzaldehyde | NaBH₃CN | MeOH | 12 | 75-85 |
| 4 | Acetone | STAB | DCM | 4 | 90-98 |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[3] This reaction is indispensable for the synthesis of N-aryl azaspirocycles, which are prevalent motifs in pharmaceuticals.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. A bulky, electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand, is typically required to facilitate the reductive elimination step and prevent β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and generate the active nucleophile. Anhydrous and deoxygenated conditions are critical to prevent catalyst deactivation.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Objective: To synthesize N-(4-methoxyphenyl)-6-oxa-2-azaspiro[3.4]octane.
Materials:
-
This compound
-
1-Bromo-4-methoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq) and 1-bromo-4-methoxybenzene (1.0 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Examples of Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | 110 | 70-85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 100 | 65-75 |
| 3 | 4-Bromotoluene | Pd₂ (dba)₃ / RuPhos | LHMDS | 100 | 75-90 |
| 4 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 120 | 60-70 |
Section 2: C-H Functionalization of the Oxetane Ring
Direct C-H functionalization of the oxetane ring presents a more advanced and atom-economical approach to introduce substituents onto the carbon framework of the this compound core. While challenging due to the inherent inertness of C-H bonds, recent advances in catalysis have made this a feasible strategy.
Causality Behind Experimental Choices: Photoredox catalysis is a promising approach for the C-H functionalization of oxetanes.[4] A photocatalyst, upon excitation with visible light, can abstract a hydrogen atom from the oxetane ring, generating a radical intermediate. This radical can then engage in various transformations, such as addition to an electron-deficient olefin. The regioselectivity of the hydrogen atom abstraction is often dictated by the stability of the resulting radical, with abstraction at the C2 position of the oxetane being common.
Protocol 3: C-H Functionalization via Photoredox Catalysis (Hypothetical)
Objective: To synthesize a C2-functionalized this compound derivative.
Materials:
-
N-Boc-6-oxa-2-azaspiro[3.4]octane (starting with the protected amine is recommended)
-
Electron-deficient olefin (e.g., methyl acrylate)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, dissolve N-Boc-6-oxa-2-azaspiro[3.4]octane (1.0 eq), the electron-deficient olefin (1.5 eq), and the photocatalyst (1-5 mol%) in the anhydrous and degassed solvent.
-
Irradiate the reaction mixture with a visible light source at room temperature for 12-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C2-functionalized product.
-
If necessary, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.
Data Presentation: Potential C-H Functionalization Reactions
| Entry | Reactant | Catalyst | Light Source | Potential Product |
| 1 | Methyl acrylate | Ir(ppy)₃ | Blue LED | C2-alkylated derivative |
| 2 | Acrylonitrile | Ru(bpy)₃Cl₂ | Blue LED | C2-cyanoethylated derivative |
| 3 | N-Phenylmaleimide | Eosin Y | Green LED | C2-succinimide adduct |
Visualizations
Diagram 1: N-Functionalization Workflow
Caption: Workflow for N-functionalization of the this compound core.
Diagram 2: C-H Functionalization Pathway
Caption: General pathway for photocatalytic C-H functionalization of the oxetane ring.
References
Application Note: High-Throughput Screening of 6-Oxa-2-azaspiro[3.4]octane Libraries for the Discovery of Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and novel scaffold development.
Introduction: Embracing Three-Dimensionality in Kinase Inhibition with 6-Oxa-2-azaspiro[3.4]octane Scaffolds
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2][3][4] Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1][3] However, the development of selective and potent kinase inhibitors is challenged by the high degree of conservation in the ATP-binding site across the kinome. A promising strategy to overcome this challenge is the exploration of novel chemical scaffolds that possess greater three-dimensionality (sp³ character).[5] Spirocyclic systems, such as the this compound core, offer a rigid and defined three-dimensional geometry. This unique topology allows for the precise spatial arrangement of functional groups, enabling novel interactions with amino acid residues both within and outside the canonical ATP-binding pocket, which can lead to enhanced potency and selectivity.[5]
This application note provides a comprehensive guide to the high-throughput screening (HTS) of a this compound library against a prototypic tyrosine kinase target. We will detail a robust screening cascade, from primary biochemical screening to secondary cell-based assays and hit validation, providing both the theoretical basis and actionable protocols for each stage.
The Strategic Framework: A Multi-Tiered Screening Cascade
A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively refine a large compound library into a small set of validated hits.[6] Our proposed workflow for the this compound library is designed to maximize efficiency and data quality while minimizing the risk of advancing false positives.
Figure 1: A multi-tiered high-throughput screening cascade for a this compound library.
Part 1: Primary Biochemical Screening
The initial step is a high-throughput biochemical assay to identify compounds that directly inhibit the activity of our target kinase. For this, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice due to its robustness, sensitivity, and resistance to many forms of assay interference.[7][8][9]
Principle of the HTRF Kinase Assay
The HTRF kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[7][8] In this assay, a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate in the presence of ATP, the anti-phospho-antibody binds to the phosphorylated substrate. This brings the europium cryptate donor and a streptavidin-XL665 acceptor (bound to the biotinylated substrate) into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Figure 2: Principle of the HTRF kinase assay for inhibitor screening.
Protocol 1: Primary HTRF Kinase Assay
Materials:
-
Target Tyrosine Kinase (e.g., purified recombinant human enzyme)
-
HTRF KinEASE™ STK Substrate 1, biotinylated (or other suitable substrate)
-
ATP
-
HTRF KinEASE™ STK Antibody, Eu(K)
-
SA-XL665 (Streptavidin-XL665)
-
Enzymatic Buffer (supplemented with necessary co-factors)
-
Detection Buffer (contains EDTA to stop the reaction)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the assay plates. For controls, dispense DMSO only.
-
Enzyme/Substrate Addition: Prepare a mix of the kinase and biotinylated substrate in supplemented enzymatic buffer. Dispense 5 µL of this mix into each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically at the Kₘ for ATP) to all wells. The final reaction volume is 10 µL.
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes. The exact time should be optimized based on the kinase's activity to ensure the reaction is in the linear range.
-
Detection: Stop the reaction by adding 10 µL of the premixed detection reagents (Eu-Antibody and SA-XL665 in detection buffer).
-
Final Incubation: Seal the plates and incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plates on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 337 nm.[8]
Data Analysis and Hit Selection: The HTRF ratio (Emission at 665 nm / Emission at 620 nm * 10,000) is calculated for each well. The percent inhibition is then determined relative to high (DMSO only) and low (no enzyme) controls.
% Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))
Primary hits are typically defined as compounds exhibiting >50% inhibition at a screening concentration of 10 µM. From a library of ~200,000 compounds, a hit rate of ~0.5% is expected, yielding approximately 1,000 primary hits.
Part 2: Hit Confirmation and Triage
The goal of this phase is to confirm the activity of the primary hits and eliminate false positives arising from assay interference.[6]
Protocol 2: Dose-Response Confirmation
Cherry-picked primary hits are re-tested in the same HTRF assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀). This confirms their activity and provides a measure of potency.
Protocol 3: Assay Interference Counter-Screen
To identify compounds that interfere with the assay technology rather than the kinase, a counter-screen is performed. This can be done by adding the compounds after the kinase reaction has been stopped by EDTA. Any compound that still modulates the HTRF signal in this format is likely an assay interference compound and should be deprioritized.
Part 3: Secondary Screening and Validation
Hits that are confirmed and show a dose-dependent inhibition are advanced to secondary assays. These assays are designed to confirm the mechanism of action in a more biologically relevant context and in an orthogonal assay format.
Protocol 4: Secondary Cell-Based Cytotoxicity Assay
A crucial step is to determine if the observed biochemical inhibition translates to a cellular effect. A cytotoxicity assay using a cancer cell line known to be dependent on the target kinase is a robust secondary screen.
Materials:
-
Relevant human cancer cell line (e.g., a line with an activating mutation or overexpression of the target kinase)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96- or 384-well clear-bottom, white-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cancer cells into the microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the hit compounds in a dose-response format for 72 hours.
-
Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: The dose-response curves are used to calculate the GI₅₀ (concentration for 50% growth inhibition). Compounds that demonstrate potent cytotoxicity in the relevant cell line are prioritized.
Protocol 5: Orthogonal Biochemical Assay
To ensure that the observed activity is not an artifact of the HTRF format, hits should be validated in an orthogonal, label-free, or different format biochemical assay. The ADP-Glo™ Kinase Assay is a suitable choice as it measures kinase activity by quantifying the amount of ADP produced.[10]
Principle of ADP-Glo™ Assay: This is a luminescent assay that determines kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
The protocol would be similar to the primary screen, but with different reagents and a luminescent readout. A strong correlation between the IC₅₀ values from the HTRF and ADP-Glo™ assays provides high confidence in the hits.
Data Presentation and Interpretation
The data from the screening cascade should be compiled to facilitate hit prioritization.
| Compound ID | Primary Screen (% Inh @ 10µM) | HTRF IC₅₀ (µM) | Cell-Based GI₅₀ (µM) | ADP-Glo™ IC₅₀ (µM) | Comments |
| SPIRO-001 | 85.2 | 0.15 | 0.50 | 0.20 | Potent and cell-active. High priority. |
| SPIRO-002 | 78.9 | 0.50 | > 50 | 0.65 | Biochemically active, poor cell permeability. |
| SPIRO-003 | 92.1 | 0.08 | 0.25 | 0.10 | Very potent. High priority. |
| SPIRO-004 | 65.5 | 5.2 | 8.9 | 4.8 | Moderate potency. Medium priority. |
| SPIRO-005 | 70.3 | 0.90 | > 50 | Not Active | Likely HTRF-specific artifact. Deprioritize. |
Table 1: Representative data summary for hit prioritization from the screening cascade.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors due to its inherent three-dimensionality. The screening cascade detailed in this application note provides a robust and efficient pathway for identifying and validating potent and cell-active hits from a large compound library. By employing a primary biochemical screen, followed by rigorous hit confirmation, secondary cell-based assays, and orthogonal validation, researchers can confidently identify high-quality lead compounds for further optimization in drug discovery programs. This structured approach, grounded in established HTS principles, maximizes the potential of novel chemical matter to be translated into next-generation therapeutics.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. promega.co.uk [promega.co.uk]
Application Notes and Protocols: The 6-Oxa-2-azaspiro[3.4]octane Scaffold in Central Nervous System (CNS) Agent Development
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of effective Central Nervous System (CNS) agents is a formidable challenge in medicinal chemistry, often hindered by the need to balance potency, selectivity, and blood-brain barrier permeability. A prevailing strategy to overcome these hurdles is to "escape from flatland" by increasing the three-dimensionality of drug candidates. This guide details the strategic application of the 6-Oxa-2-azaspiro[3.4]octane scaffold, a novel and promising building block for CNS drug discovery. We will explore its advantages as a rigid, sp³-rich bioisostere, provide detailed synthetic protocols for its incorporation into lead compounds, and present a framework for its application in developing novel CNS agents.
Section 1: The Strategic Advantage of the this compound Scaffold
Spirocyclic scaffolds have gained significant traction in medicinal chemistry for their ability to confer improved physicochemical and pharmacological properties upon drug candidates.[1] The this compound motif, which combines an oxetane and an azetidine ring through a single spiro-carbon, offers unique advantages for CNS drug design.
Enhancing Three-Dimensionality and Physicochemical Properties
One of the most significant advantages of the this compound scaffold is its inherent three-dimensionality. The fraction of sp³-hybridized carbons (Fsp³) is a key metric in modern drug design, with higher Fsp³ values correlating with increased clinical success.[2][3] This is attributed to several factors:
-
Improved Solubility: The non-planar, rigid structure disrupts crystal packing, which can lead to enhanced aqueous solubility.
-
Reduced Off-Target Effects: The precise three-dimensional arrangement of functional groups allows for more specific interactions with the target protein, potentially reducing binding to unintended targets like hERG channels.[2]
-
Enhanced Metabolic Stability: The quaternary spirocenter and the strained ring systems can block sites of metabolism that are common in more flexible, linear molecules.
A Novel Bioisostere for Common CNS Scaffolds
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[4][5] The this compound scaffold serves as an excellent bioisostere for piperazine and morpholine, two motifs commonly found in CNS drugs. Unlike its more flexible and planar counterparts, this strained spirocycle offers a rigid exit vector for substituents, enabling a more defined exploration of chemical space around a biological target.[6][7]
Figure 1: Bioisosteric replacement of traditional heterocycles.
Physicochemical Properties
The core this compound scaffold possesses drug-like properties that make it an attractive starting point for library synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [8] |
| Molecular Weight | 113.16 g/mol | [8] |
| XLogP3 | -0.3 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
Table 1: Computed physicochemical properties of this compound.
Section 2: Synthesis and Functionalization Protocols
The successful application of this scaffold hinges on robust and versatile synthetic methods. The secondary amine of the azetidine ring provides a convenient handle for derivatization, allowing for its incorporation into a wide range of molecular architectures.
General Synthetic Workflow
The primary synthetic strategy involves the N-functionalization of the core spirocycle. This is typically achieved via standard coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, to attach the scaffold to a molecule of interest.
Figure 2: General workflow for derivatizing the spirocyclic core.
Protocol: Amide Coupling with a CNS-Targeted Carboxylic Acid
This protocol describes a general method for coupling the this compound scaffold with a carboxylic acid, a common linkage in many CNS drugs.
Rationale: Carbodiimide-mediated coupling (e.g., using EDC) is a reliable and widely used method for forming amide bonds under mild conditions, preserving the integrity of both the spirocycle and the often-complex acid fragment. The addition of an activating agent like HOBt suppresses side reactions and improves reaction efficiency.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Carboxylic acid of interest (e.g., an indole-based acid for a serotonin receptor ligand) (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq), this compound hydrochloride (1.0 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.
Section 3: Application in CNS Target Scaffolds
The unique structural and electronic properties of the this compound scaffold make it suitable for a variety of CNS targets. Its potential has been noted in the context of developing triple re-uptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine and are relevant for treating depression and other mood disorders.[9]
Case Study: Design of Triple Re-uptake Inhibitors (TRIs)
A common pharmacophore for TRIs consists of a central amine scaffold linked to an aromatic moiety. By replacing a traditional piperazine core with the this compound scaffold, medicinal chemists can rigidly orient the aromatic group, potentially improving selectivity across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Workflow for Library Synthesis and Screening
A typical workflow for leveraging this scaffold in a TRI discovery program would involve parallel synthesis followed by a tiered screening cascade.
Figure 3: Drug discovery workflow for developing spirocycle-based TRIs.
Hypothetical Screening Data
To illustrate the potential for optimization, the following table presents hypothetical screening data for a small library of derivatives based on the this compound core. The data demonstrates how modifying the R-group in an N-acyl derivative can tune the potency and selectivity profile against the monoamine transporters.
| Compound ID | R-Group (Acyl Moiety) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| SP-001 | 3,4-Dichlorophenylacetyl | 15 | 85 | 30 |
| SP-002 | Naphthylacetyl | 45 | 20 | 150 |
| SP-003 | 4-Trifluoromethylphenylacetyl | 120 | 15 | 25 |
| SP-004 | 3-Methoxyphenylacetyl | 5 | 150 | 120 |
Table 2: Hypothetical in vitro binding affinities for a library of this compound derivatives. This data is for illustrative purposes only.
Conclusion
The this compound scaffold represents a valuable and underexplored building block for the development of next-generation CNS agents. Its rigid, three-dimensional structure offers a compelling alternative to traditional, more flexible heterocyclic motifs. By serving as a novel bioisostere, it can impart favorable physicochemical properties, such as enhanced solubility and metabolic stability, while enabling precise control over the spatial orientation of key pharmacophoric elements. The synthetic protocols and strategic workflows outlined in this guide provide a robust framework for researchers to unlock the potential of this unique scaffold in their CNS drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Oxa-2-azaspiro[3.4]octane Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Spirocyclic Scaffolds in Enzyme Inhibition
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have garnered significant attention for their ability to confer improved physicochemical and pharmacological profiles to drug candidates. The 6-oxa-2-azaspiro[3.4]octane core, a unique bicyclic system, represents a promising frontier in the design of potent and selective enzyme inhibitors. Its rigid, yet complex, spatial arrangement allows for the precise orientation of functional groups into the active sites of target enzymes, potentially leading to enhanced binding affinity and specificity.
This guide provides a comprehensive overview of the application of this compound derivatives as enzyme inhibitors, with a particular focus on cysteine proteases, a class of enzymes implicated in a myriad of human diseases. We will delve into the rationale behind their mechanism of action and provide a detailed, field-proven protocol for assessing their inhibitory potential against Cathepsin K, a key cysteine protease involved in bone resorption and a therapeutic target for osteoporosis.[1][2][3]
The this compound Scaffold: A Privileged Structure
The this compound scaffold is a bicyclic system featuring a fused oxetane and azetidine ring. This unique combination offers several advantages in drug design:
-
Three-Dimensionality: The spirocyclic nature of the core structure provides a rigid, three-dimensional framework. This allows for the presentation of substituents in well-defined spatial orientations, facilitating optimal interactions with the often complex and deep active sites of enzymes.
-
Novel Chemical Space: Derivatives of this scaffold occupy a distinct and underexplored area of chemical space, increasing the probability of identifying novel inhibitor classes with unique modes of action.
-
Tunable Properties: The core structure possesses multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability.
The lactam functionality within the azetidine ring can act as a key interaction point, while the oxetane ring can influence solubility and metabolic stability. Strategic derivatization at the nitrogen atom and other positions on the rings allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Figure 1: Core structure of this compound with potential derivatization points (R1, R2, R3).
Mechanism of Action: Targeting Cysteine Proteases
Many derivatives based on lactam-containing scaffolds have shown potent inhibitory activity against cysteine proteases, such as the cathepsins.[4] These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[2][3]
The proposed mechanism of inhibition often involves the electrophilic "warhead" of the inhibitor forming a covalent bond with the nucleophilic cysteine residue in the enzyme's active site.[1] For this compound derivatives, the strained lactam ring can be susceptible to nucleophilic attack by the catalytic cysteine residue (e.g., Cys25 in Cathepsin K). This can lead to the formation of a stable, irreversible covalent adduct, effectively inactivating the enzyme.[5][6][7] The non-covalent interactions between the rest of the inhibitor molecule and the enzyme's binding pockets (S1, S2, etc.) are crucial for achieving high affinity and selectivity.
Application Protocol: In Vitro Inhibition Assay for Cathepsin K
This protocol describes a robust and sensitive fluorometric assay to determine the inhibitory potency (IC50) of this compound derivatives against human Cathepsin K. The assay is based on the cleavage of a fluorogenic substrate, Z-Leu-Arg-AMC (Z-LR-AMC), by Cathepsin K, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[8] The rate of AMC release is directly proportional to the enzyme's activity.
I. Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin K (active form)
-
Substrate: Z-Leu-Arg-AMC (N-carbobenzyloxy-Leucyl-Arginine-7-amino-4-methylcoumarin)
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM EDTA, 5 mM DTT, pH 5.5.
-
Control Inhibitor: A known Cathepsin K inhibitor (e.g., E-64) for assay validation.
-
Microplate: 96-well, black, flat-bottom microplate.
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm.
II. Experimental Workflow
Figure 2: Step-by-step workflow for the Cathepsin K inhibition assay.
III. Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of the fluorogenic substrate Z-LR-AMC in DMSO. Further dilute it in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). Protect from light.
-
Prepare a stock solution of recombinant human Cathepsin K in Assay Buffer. Keep on ice. The final concentration in the assay will typically be in the low nanomolar range.
-
Prepare serial dilutions of the this compound test compounds and the control inhibitor in 100% DMSO. Then, dilute them in Assay Buffer.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank (No Enzyme) Wells: Assay Buffer.
-
Vehicle Control (No Inhibitor) Wells: Assay Buffer containing the same percentage of DMSO as the test compound wells.
-
Test Compound Wells: Serial dilutions of the this compound derivatives.
-
Positive Control Wells: Serial dilutions of the known Cathepsin K inhibitor.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the prepared Cathepsin K solution to all wells except the "Blank" wells.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Z-LR-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
IV. Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100% Where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_vehicle is the rate of reaction in the vehicle control well.
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
V. Representative Data and Interpretation
The results of the assay can be summarized in a table to compare the inhibitory potencies of different this compound derivatives.
| Compound ID | Target Enzyme | IC50 (nM) |
| Derivative A | Cathepsin K | 15.2 |
| Derivative B | Cathepsin K | 89.7 |
| Derivative C | Cathepsin K | >10,000 |
| E-64 (Control) | Cathepsin K | 5.8 |
This is example data and does not represent actual experimental results.
A lower IC50 value indicates a more potent inhibitor. The data can be used to establish structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors based on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. Its unique three-dimensional structure provides a solid foundation for the design of potent and selective modulators of enzyme activity. The detailed protocol provided herein for the assessment of Cathepsin K inhibition serves as a robust starting point for researchers in the field. Further exploration of the derivatization of this scaffold and its application to other enzyme targets, such as kinases and other proteases, will undoubtedly unlock its full potential in the quest for new therapeutic agents.
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Acylamino-penam derivatives: synthesis and inhibition of cathepsins B, L, K, and S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of human cathepsins B, L, S and K by hypervalent tellurium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Application of Reversible and Irreversible Covalent Probes for Human and Mouse Cathepsin-K Activity Detection, Revealing Nuclear Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for the Synthesis of 6-Oxa-2-azaspiro[3.4]octane-Based Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The 6-oxa-2-azaspiro[3.4]octane scaffold, which incorporates a fused azetidine and tetrahydrofuran ring system, represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.[1][2] This document provides a detailed guide for researchers, outlining robust synthetic strategies and step-by-step experimental protocols for accessing this valuable class of compounds. The methodologies described are grounded in established chemical principles, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical reproducibility.
Introduction: The Strategic Value of the this compound Core
Spirocyclic systems have gained significant traction in drug discovery programs due to their ability to project functional groups into precise vectors in three-dimensional space. This contrasts sharply with traditional flat, aromatic structures. The this compound core is particularly noteworthy as it combines the structural features of two medicinally important heterocycles:
-
Azetidine: A four-membered saturated nitrogen heterocycle that serves as a versatile building block, often used to improve physicochemical properties such as solubility while providing a vector for further functionalization.
-
Tetrahydrofuran: A five-membered oxygen-containing ring prevalent in numerous natural products and pharmaceuticals, capable of acting as a hydrogen bond acceptor.
The fusion of these two rings creates a rigid, sp³-rich scaffold that can effectively explore underrepresented chemical space, a key goal in modern drug design.[3] This guide focuses on providing practical, actionable protocols for the synthesis of these promising molecular architectures.
Overview of Synthetic Strategies
The construction of the this compound skeleton presents a unique synthetic challenge centered on the creation of the spirocyclic quaternary carbon center. Several logical approaches can be envisioned, primarily differing in the sequence of ring formation.
Caption: Key synthetic approaches to the this compound core.
-
Strategy A: Intramolecular Iodocyclization: This is a powerful and reliable method for forming oxygen-containing heterocyclic rings.[4][5] The strategy involves synthesizing a carefully designed N-protected 3-allyl-azetidin-3-ol precursor. Treatment with an electrophilic iodine source triggers a cascade reaction where the alkene attacks the activated iodine, and the pendant hydroxyl group acts as a nucleophile to close the tetrahydrofuran ring, forming the spirocyclic core in a single, stereocontrolled step.[6][7]
-
Strategy B: Staudinger [2+2] Cycloaddition: The Staudinger synthesis is a classic method for constructing β-lactams (four-membered cyclic amides) via the reaction of a ketene with an imine. A variation of this approach can be adapted to synthesize a 6-oxa-2-azaspiro[3.4]octan-1-one, a ketone-containing analogue of the target scaffold.[8] This intermediate can then be reduced to furnish the desired saturated core.
-
Strategy C: Reductive Amination of a Spirocyclic Ketone: This approach involves the initial synthesis of a 6-oxaspiro[3.4]octan-2-one intermediate.[2][9] This ketone can then be converted into the corresponding azetidine via a reductive amination process. While seemingly straightforward, this route may require multiple steps to synthesize the initial spirocyclic ketone.
This guide will provide a detailed protocol for Strategy A , as it offers a convergent and efficient route to the core structure.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-6-Oxa-2-azaspiro[3.4]octane via Intramolecular Iodocyclization
This multi-step protocol outlines the synthesis of a protected version of the target compound, which can be easily deprotected or used for further functionalization.
Caption: Workflow for the synthesis of the protected spirocycle via iodocyclization.
Step 1: Synthesis of N-Boc-3-allyl-azetidin-3-ol (Precursor)
-
Principle: This step involves the nucleophilic addition of an allyl organometallic reagent to a commercially available ketone, N-Boc-3-azetidinone. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the nitrogen atom, preventing side reactions.
-
Materials:
-
N-Boc-3-azetidinone
-
Allylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-azetidinone (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add allylmagnesium bromide solution (1.2 eq) dropwise via a syringe over 30 minutes. Causality: Dropwise addition is crucial to control the reaction exotherm and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-Boc-3-allyl-azetidin-3-ol.
-
Step 2: Intramolecular Iodocyclization
-
Principle: This is the key ring-forming step. N-Iodosuccinimide (NIS) acts as an electrophilic iodine source, which is attacked by the alkene. The resulting iodonium ion intermediate is then trapped intramolecularly by the nucleophilic hydroxyl group, forming the tetrahydrofuran ring and the spirocyclic center.[7]
-
Materials:
-
N-Boc-3-allyl-azetidin-3-ol (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol precursor (1.0 eq) in anhydrous DCM (0.1 M) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NIS (1.2 eq) portion-wise over 15 minutes. Causality: NIS is light-sensitive, and the reaction is performed at low temperature to enhance selectivity and prevent degradation.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight (approx. 12-16 hours).
-
Monitor the reaction by TLC. The product will be a new, less polar spot.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude iodinated spirocycle. This intermediate is often used directly in the next step without extensive purification.
-
Step 3: Reductive Deiodination
-
Principle: The carbon-iodine bond formed in the previous step is cleaved under reductive conditions to yield the final saturated product. A common method is radical-mediated reduction using tributyltin hydride, although safer, modern alternatives are also available.
-
Materials:
-
Crude iodinated spirocycle (from Step 2)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
-
Procedure:
-
Dissolve the crude iodide (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere.
-
Add Bu₃SnH (1.5 eq) to the solution.
-
Add a catalytic amount of AIBN (0.1 eq). Causality: AIBN is a radical initiator; the reaction is initiated by heating to cause its thermal decomposition into radicals.
-
Heat the reaction mixture to 80 °C for 2-4 hours.
-
Monitor the disappearance of the starting iodide by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography. Trustworthiness: Purification can be challenging due to residual tin byproducts. A common workup involves stirring the concentrated crude mixture with a 1 M KF solution to precipitate tributyltin fluoride, which can be removed by filtration through celite.
-
The final purified product is N-Boc-6-Oxa-2-azaspiro[3.4]octane.
-
Quantitative Data and Characterization
The following table summarizes representative data for the synthesis of the target compound and its precursors. Yields are indicative and may vary based on reaction scale and optimization.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Typical Yield | Expected ¹H NMR signals (δ, ppm) |
| N-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | Commercial | 4.1-4.3 (s, 4H), 1.45 (s, 9H) |
| N-Boc-3-allyl-azetidin-3-ol | C₁₁H₁₉NO₃ | 213.27 | 75-85% | 5.8-6.0 (m, 1H), 5.1-5.3 (m, 2H), 3.8-4.0 (m, 4H), 2.3-2.5 (d, 2H), 1.45 (s, 9H) |
| N-Boc-6-Oxa-2-azaspiro[3.4]octane | C₁₁H₁₉NO₃ | 213.27 | 60-70% | 3.8-4.2 (m, 6H), 1.9-2.2 (m, 4H), 1.45 (s, 9H) |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and logical framework for the synthesis of this compound derivatives. The intramolecular iodocyclization strategy is highlighted as an efficient method for constructing the core spirocyclic system. The resulting N-Boc protected compound is a versatile intermediate, ready for deprotection to reveal the parent amine or for N-alkylation to generate diverse libraries for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these methods for their specific target molecules, leveraging the unique three-dimensional properties of this promising scaffold to develop the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Oxa-2-azaspiro[3.4]octane Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 6-Oxa-2-azaspiro[3.4]octane. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable spirocyclic scaffold. Spirocycles are of immense interest in modern drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1][2]
This guide moves beyond a simple protocol, offering a detailed, logic-driven framework in a question-and-answer format to address common challenges, explain the causality behind experimental choices, and provide robust troubleshooting strategies. The methodologies described are built upon established chemical principles and validated by analogous transformations reported in peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before embarking on the synthesis.
Question: What are the primary synthetic strategies for constructing the this compound core?
Answer: The construction of the this compound scaffold presents the key challenge of forming a quaternary spirocyclic center. While several strategies exist for spirocycle synthesis, a robust and adaptable approach for this specific target involves a multi-step sequence built from commercially available starting materials. A highly plausible route involves:
-
Initial C-N Bond Formation: Reductive amination between a tetrahydrofuran-based ketone and a protected amino-aldehyde equivalent.
-
Unmasking and Cyclization: Deprotection of the aldehyde followed by a second, intramolecular reductive amination to form the azetidine ring.
-
Final Deprotection: Removal of the amine protecting group to yield the target compound.
This strategy is advantageous because it builds the complexity sequentially and allows for purification at intermediate stages. Alternative strategies like [3+2] cycloadditions or ring-closing metathesis are powerful but may require more complex, multi-step preparations of the necessary precursors.[3][4]
Question: Why is an amine protecting group, such as Boc, recommended for this synthesis?
Answer: The use of an N-protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is critical for several reasons:
-
Selectivity: It ensures that the primary amine of the starting material reacts only once in the initial intermolecular reductive amination, preventing undesired double alkylation.
-
Stability: The Boc group is stable under the reductive conditions used for both the inter- and intramolecular cyclizations.
-
Improved Handling: N-Boc protected intermediates are typically less polar and more crystalline than the corresponding free amines, which significantly simplifies purification by standard column chromatography.
-
Controlled Deprotection: The Boc group can be removed reliably under acidic conditions in the final step without compromising the core spirocyclic structure.[2][5][6]
Question: What are the most critical parameters to monitor and control throughout the synthesis?
Answer: Success in this multi-step synthesis hinges on careful control of several key parameters:
-
Reaction Stoichiometry: Precise measurement of reagents is crucial, especially the reducing agents, to avoid over-reduction or incomplete reactions.
-
pH Control: In reductive amination steps, the pH must be maintained within an optimal range (typically 4-6) to facilitate imine/enamine formation without degrading the reagents or the product.
-
Temperature: Many steps, particularly the addition of reactive reagents like reducing agents or during deprotection, may require cooling to manage exotherms and prevent side reactions.
-
Atmosphere: While not all steps are highly air-sensitive, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent oxidation, especially of aldehyde intermediates.
-
Reaction Monitoring: Frequent monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine reaction completion and identify the formation of any side products.
Part 2: Detailed Experimental Protocol & Data
This section provides a detailed, step-by-step protocol for a proposed synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Overall Synthetic Workflow
The proposed synthesis is a three-stage process starting from commercially available materials.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of tert-butyl 2,2-dimethoxyethyl(tetrahydrofuran-3-yl)carbamate (Intermediate 1)
Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-one (1.0 eq), N-Boc-aminoacetaldehyde dimethyl acetal (1.05 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30°C.
-
Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
| Reagent | Molar Eq. | MW | Amount (for 10 mmol scale) |
| Tetrahydrofuran-3-one | 1.0 | 86.09 | 0.86 g |
| N-Boc-aminoacetaldehyde dimethyl acetal | 1.05 | 205.25 | 2.15 g |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL |
Stage 2: Synthesis of tert-butyl this compound-2-carboxylate (N-Boc Spirocycle)
Protocol:
-
Dissolve the purified Intermediate 1 (1.0 eq) in a 3:1 mixture of acetone and 1M aqueous hydrochloric acid (HCl) to make a 0.1 M solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection of the acetal by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure without heating to obtain the crude aldehyde intermediate.
-
Immediately dissolve the crude aldehyde in anhydrous DCE (to 0.05 M concentration) in a new flask under a nitrogen atmosphere. Add acetic acid (2.0 eq).
-
Cool the solution to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Work up the reaction as described in Stage 1 (Step 5-7).
-
Purify the product by flash column chromatography.
Stage 3: Synthesis of this compound (Final Product)
Protocol:
-
Dissolve the purified N-Boc Spirocycle (1.0 eq) in DCM (to 0.2 M).
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor deprotection by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH >12 with 5M NaOH solution.
-
Extract the free amine product into an organic solvent like DCM or a 9:1 DCM:Isopropanol mixture (5x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully to yield the final product. The product can be further purified by distillation or salt formation if necessary.[7]
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Caption: Decision tree for troubleshooting low-yield issues.
Question: My reductive amination in Stage 1 is sluggish and gives a low yield. What should I do?
Answer: Low yields in reductive amination are common and can usually be traced to a few key factors.[8]
-
Cause & Explanation: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate is pH-dependent and reversible. If conditions are not optimal, the equilibrium may not favor the iminium ion, leading to a slow reaction and recovery of starting materials.
-
Solution:
-
Verify Anhydrous Conditions: Water can hydrolyze the iminium intermediate back to the starting materials. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture.
-
Check pH: The reaction is often catalyzed by mild acid. Adding a small amount of acetic acid (0.1-0.2 eq) can accelerate imine formation. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.
-
Reducing Agent: Sodium triacetoxyborohydride is generally the reagent of choice as it is mild and non-hygroscopic. However, if issues persist, you can try sodium cyanoborohydride (NaBH₃CN), which is also selective but requires more careful pH control.
-
Question: During the workup of Stage 2, I see multiple spots on my TLC plate and get a low yield of the desired spirocycle.
Answer: This issue often points to the instability of the intermediate aldehyde or inefficient intramolecular cyclization.
-
Cause & Explanation: The aldehyde generated after acetal deprotection can be prone to self-condensation or polymerization, especially if concentrated or heated. Furthermore, the intramolecular cyclization competes with intermolecular reactions (dimerization/polymerization).
-
Solution:
-
Handle the Aldehyde with Care: After the aqueous workup of the acetal deprotection, do not concentrate the organic extracts to complete dryness. Instead, concentrate carefully, redissolve immediately in the solvent for the next step, and proceed. Avoid any heating.
-
Employ High Dilution: To favor the intramolecular cyclization over intermolecular side reactions, run the second reductive amination at a lower concentration (e.g., 0.01 M to 0.05 M). This can be achieved by slowly adding a solution of the aldehyde to the solution containing the reducing agent over several hours (syringe pump addition).
-
Question: After deprotection in Stage 3, I have trouble extracting my final product and the recovered yield is very low.
Answer: This is a classic problem when working with small, polar, and potentially water-soluble free amines.
-
Cause & Explanation: this compound has a low molecular weight and contains two heteroatoms, making it quite polar and likely to have significant solubility in the aqueous phase, even after basification. Standard extraction procedures may be insufficient.
-
Solution:
-
Thorough Extraction: Do not rely on 2-3 extractions. Perform extensive extraction (at least 5-10 times) with a suitable organic solvent. A mixture of DCM with 10% isopropanol or n-butanol can improve recovery of polar amines.
-
Salting Out: Before extraction, saturate the basic aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic amine in the aqueous phase and promotes its partition into the organic layer.
-
Alternative Purification: If extraction remains problematic, consider an alternative workup. After concentrating the reaction mixture, the product exists as a TFA or HCl salt. This salt can often be precipitated from a solvent like ether or ethyl acetate and collected by filtration. The free base can then be liberated from the purified salt.[9][10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 8. Hitchhiker’s Guide to Reductive Amination | CoLab [colab.ws]
- 9. youtube.com [youtube.com]
- 10. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
Common byproducts in 6-Oxa-2-azaspiro[3.4]octane synthesis and removal
Welcome to the Technical Support Center for the synthesis of 6-Oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic scaffold. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring you can achieve high purity and yield in your experiments.
Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry, prized for its unique three-dimensional structure that can impart desirable physicochemical properties to drug candidates. Its synthesis, while achievable, often presents challenges related to byproduct formation and purification. This guide will focus on a common synthetic strategy and the associated impurities that may arise.
A plausible and frequently utilized approach for constructing the this compound core involves the intramolecular cyclization of a suitably functionalized azetidine precursor. A key intermediate in this strategy is often a protected 3-(2-hydroxyethyl)-azetidin-3-ol derivative. The synthesis can be conceptualized in two main stages: the formation of this key azetidine diol intermediate and its subsequent cyclization to form the target spirocycle, followed by deprotection if necessary.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step sequence starting from a protected azetidin-3-one. A typical route is as follows:
-
Ethynylation: Reaction of N-Boc-azetidin-3-one with a lithium acetylide derivative to introduce a two-carbon extension at the 3-position.
-
Reduction: Partial reduction of the alkyne to an alkene, for example, through catalytic hydrogenation.
-
Hydroxylation: Dihydroxylation of the alkene to form the key intermediate, N-Boc-3-(1,2-dihydroxyethyl)azetidin-3-ol.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular Williamson ether synthesis to form the tetrahydrofuran ring, yielding N-Boc-6-Oxa-2-azaspiro[3.4]octane.
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, this compound.
Q2: I am seeing multiple spots on my TLC after the cyclization step. What are the likely byproducts?
The most common byproducts in the synthesis of this compound are typically related to incomplete reactions or side reactions of the azetidine ring. The primary species to look out for are:
-
Unreacted Diol Precursor: Incomplete cyclization will result in the presence of the starting N-Boc-3-(1,2-dihydroxyethyl)azetidin-3-ol.
-
Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened species, particularly under harsh reaction conditions.[1]
-
Elimination Products: Dehydration of the tertiary alcohol on the azetidine ring can lead to the formation of unsaturated byproducts.
Q3: Why is purification of this compound challenging?
The purification can be challenging due to the polar nature of the final compound and the potential for similar polarities between the desired product and key byproducts, such as the unreacted diol. The basic nitrogen of the azetidine can also interact with silica gel, leading to peak tailing during column chromatography.[2]
Troubleshooting Guides
Issue 1: Incomplete Cyclization and Presence of Unreacted Diol
Symptoms:
-
TLC analysis of the crude reaction mixture shows a spot corresponding to the starting diol.
-
NMR of the crude product shows signals consistent with the diol precursor.
-
Isolated yield of the desired spirocycle is low.
Causality:
The intramolecular Williamson ether synthesis is an equilibrium process. Insufficient reaction time, inadequate temperature, or a non-optimal catalyst concentration can lead to incomplete conversion. The steric hindrance around the tertiary alcohol on the azetidine ring can also slow down the reaction rate.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. | To allow the reaction to reach completion. |
| Temperature | Gradually increase the reaction temperature. For example, if the reaction is run at room temperature, consider gentle heating to 40-50 °C. | To provide sufficient energy to overcome the activation barrier of the cyclization. |
| Catalyst | If using an acid catalyst (e.g., p-toluenesulfonic acid), ensure it is fresh and used in the appropriate stoichiometric amount (typically 0.1-0.2 equivalents). | A deactivated or insufficient amount of catalyst will slow down the reaction. |
Protocol 1: Column Chromatography for Removal of Unreacted Diol
The unreacted diol is significantly more polar than the desired spirocyclic ether. This difference in polarity can be exploited for separation by column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Initial Eluent: 95:5 Dichloromethane (DCM) / Methanol (MeOH).
-
Final Eluent: 90:10 DCM / MeOH.
-
-
Additive: To mitigate peak tailing due to the basicity of the azetidine nitrogen, add a small amount of triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[2]
Issue 2: Formation of Ring-Opened Byproducts
Symptoms:
-
Complex mixture of byproducts observed by TLC and LC-MS.
-
NMR spectrum of the crude product shows unexpected signals, potentially corresponding to linear amine derivatives.
Causality:
The azetidine ring, being a strained four-membered ring, is susceptible to nucleophilic attack, which can lead to ring-opening. This is more likely to occur under harsh acidic or basic conditions, or at elevated temperatures.[1]
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Use milder reaction conditions. For the cyclization step, a milder acid catalyst or lower temperatures should be explored. For the deprotection of a Boc group, consider using milder acids like 4M HCl in dioxane at 0 °C to room temperature.[3] | To minimize the likelihood of side reactions involving the strained azetidine ring. |
| Protecting Group Strategy | If ring-opening is persistent, consider a different N-protecting group that can be removed under milder, non-acidic conditions. | To avoid the use of harsh acids that can promote ring-opening. |
Protocol 2: Purification of the Final Product
For the final, unprotected this compound, which is a polar and basic compound, purification can be achieved by a few methods:
-
Acid-Base Extraction: The basic nature of the final product allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.
-
Column Chromatography on Alumina: Basic alumina can be a better choice of stationary phase than silica gel for purifying basic amines, as it minimizes the strong acidic interactions that cause peak tailing.
-
Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate) and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizations
Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Byproduct Removal
Caption: Logical workflow for troubleshooting byproduct removal.
References
Purification techniques for polar 6-Oxa-2-azaspiro[3.4]octane derivatives
<Technical Support Center: Purification of Polar 6-Oxa-2-azaspiro[3.4]octane Derivatives
Welcome to the technical support center for the purification of polar this compound derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with this unique class of polar spirocyclic compounds. The inherent polarity and basicity of the azaspiro[3.4]octane core can present significant challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound derivatives and offers step-by-step solutions.
Issue 1: My compound streaks badly on a silica gel TLC plate and I get poor separation during column chromatography.
-
Causality: Severe streaking, or tailing, of basic compounds like this compound derivatives on standard silica gel is often due to strong interactions between the basic amine functionality and acidic silanol groups on the silica surface.[1][2] This can lead to irreversible adsorption, poor resolution, and low recovery.[3][4]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[1]
-
Triethylamine (TEA): A common choice is to add 0.1-2% TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[2]
-
Ammonium Hydroxide: For very basic compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane.[2][3]
-
-
Stationary Phase Deactivation: Before loading your sample, flush the packed silica gel column with your chosen eluent containing the basic additive. This "deactivates" the silica by neutralizing the acidic sites.[1]
-
Alternative Stationary Phases:
-
Issue 2: My compound is too polar and either doesn't move from the baseline on TLC or elutes with the solvent front in reverse-phase chromatography.
-
Causality: The high polarity of this compound derivatives can make them highly soluble in polar mobile phases, leading to little or no retention on non-polar reverse-phase columns (like C18). Conversely, on normal-phase silica, they may be too strongly retained.[6][7]
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reverse-phase chromatography.[6][7][8][9]
-
Principle: HILIC uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[6][8][10] Water acts as the strong eluting solvent.[6][7]
-
Advantages: HILIC can provide better retention for polar compounds and often results in faster solvent evaporation from collected fractions due to the lower water content compared to reverse-phase methods.[8]
-
-
Reverse-Phase with Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase can enhance the retention of charged analytes on a reverse-phase column.[11] However, these agents can be difficult to remove and may not be compatible with mass spectrometry.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and can be a greener alternative to normal-phase chromatography. It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[12][13] SFC can offer different selectivity compared to HPLC and often provides faster separations.[14][15]
-
Issue 3: My compound appears to be decomposing on the silica gel column.
-
Causality: The acidic nature of silica gel can cause the degradation of sensitive compounds.[3]
-
Solutions:
-
Deactivation of Silica Gel: As mentioned in Issue 1, neutralizing the silica with a basic additive in the mobile phase can prevent acid-catalyzed decomposition.[1]
-
Alternative Stationary Phases: Use a less acidic stationary phase like neutral or basic alumina, or a bonded phase like diol or amine.[1]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a good option to avoid the acidic silica surface.[5]
-
Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification method that avoids chromatography altogether.[16][17][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new this compound derivative?
A1: Always start with Thin Layer Chromatography (TLC) to scout for an appropriate solvent system.[1] For these polar compounds, begin with a relatively polar mobile phase, such as 5-10% methanol in dichloromethane, and gradually increase the polarity.[2] Remember to add a small amount of triethylamine (e.g., 0.5%) to the TLC solvent to improve the spot shape. The ideal solvent system should give your target compound an Rf value of around 0.2-0.3 for column chromatography.[1][19]
Q2: Can I use recrystallization to purify my this compound derivative?
A2: Yes, if your compound is a solid, recrystallization is an excellent and often preferred method for purification.[16][17][18] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[16][17] For polar compounds, solvent systems like alcohol/water or alcohol/ether mixtures can be effective.[16][20] It is also possible to form a salt (e.g., hydrochloride salt) of the amine, which may have better crystallization properties.[20]
Q3: How do I choose between normal-phase, reverse-phase, and HILIC for my purification?
A3: The choice depends on the polarity of your specific derivative.
-
Normal-Phase (with basic modifier): Good for moderately polar derivatives that can be eluted with a reasonable solvent mixture (e.g., up to 20% methanol in dichloromethane with TEA).
-
Reverse-Phase: Generally not the first choice for highly polar this compound derivatives as they may elute in the solvent front.[6][7] However, for derivatives with significant hydrophobic substituents, it can be a viable option.
-
HILIC: This is often the best choice for highly polar and water-soluble derivatives that are not well-retained by reverse-phase chromatography.[6][7][8][9]
Q4: My compound is an oil and cannot be recrystallized. What are my options if chromatography is proving difficult?
A4: If your compound is an oil and chromatography is challenging, consider the following:
-
Salt Formation: Attempt to form a crystalline salt of your compound by treating it with an acid (e.g., HCl in ether). The resulting salt may be a solid that can be recrystallized.[4][20]
-
Supercritical Fluid Chromatography (SFC): SFC is particularly adept at purifying compounds that are difficult to handle by conventional HPLC, including some oils.[14][15]
-
Preparative HPLC: If you have access to a preparative HPLC system, this can provide higher resolution than flash chromatography. A HILIC prep column would be a good choice for these polar compounds.
Experimental Protocols & Data
Protocol 1: General Procedure for Flash Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A common starting point is a gradient of methanol in dichloromethane with 0.5% triethylamine.
-
Column Packing: Dry pack the column with silica gel.[1]
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[1] Flush the column with 2-3 column volumes of this deactivating solvent.[1]
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without the extra triethylamine) to remove the excess base.[1]
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica is an alternative.[21]
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[1]
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Data Summary: Comparison of Purification Techniques
| Purification Technique | Stationary Phase | Mobile Phase Principle | Best Suited For | Key Advantages | Common Challenges |
| Normal-Phase Flash Chromatography | Silica Gel (deactivated) | Non-polar to polar gradient (e.g., DCM/MeOH + TEA) | Moderately polar derivatives | Simple setup, cost-effective | Streaking, potential for decomposition on silica |
| Reverse-Phase Chromatography | C18 or similar | Polar to non-polar gradient (e.g., Water/Acetonitrile) | Derivatives with significant hydrophobic character | Good for less polar impurities | Poor retention of highly polar compounds[22] |
| HILIC | Silica, Diol, Amine | High organic with aqueous gradient (e.g., ACN/Water) | Highly polar, water-soluble derivatives | Excellent retention for polar compounds[6][7][8] | Requires careful method development |
| Recrystallization | N/A | Single or mixed solvent system | Crystalline solids | High purity, scalable, cost-effective | Not suitable for oils or amorphous solids |
| SFC | Various polar columns | Supercritical CO2 with polar modifier (e.g., Methanol) | Polar compounds, chiral separations | Fast, reduced solvent consumption, different selectivity[15] | Requires specialized equipment |
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for purification method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Recrystallization [sites.pitt.edu]
- 19. Purification [chem.rochester.edu]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. chromtech.com [chromtech.com]
Improving yield and purity of 6-Oxa-2-azaspiro[3.4]octane reactions
Welcome to the technical support guide for the synthesis and purification of 6-Oxa-2-azaspiro[3.4]octane. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. Spirocyclic frameworks are of high interest in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacological properties in drug candidates.[1] This guide provides in-depth, experience-driven advice to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound and its derivatives. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: My overall yield is consistently low. What are the most critical parameters to investigate?
Answer: Low overall yield in a multi-step synthesis can be attributed to several factors. The key is to identify the specific step(s) with poor efficiency. For a typical synthesis involving the formation of the azetidine ring via alkylation, here are the primary areas to focus on:
-
Purity of Starting Materials: The purity of the alkylating agent, such as a 3,3-disubstituted oxetane, is critical. Impurities can lead to side reactions, reducing the yield of the desired product. For instance, in the synthesis of a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an optimized procedure for synthesizing the 3,3-bis(bromomethyl)oxetane alkylating agent was crucial for the overall success of the route.[2]
-
Side Reactions: A common side reaction is the formation of a bis-aniline adduct, where two amine molecules react with one dialkylating agent.[2] This is especially prevalent if the amine is added too quickly or if the reaction concentration is too high.
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. An insufficient amount of a weak base may not effectively neutralize the acid generated during the reaction, leading to stalling. In similar alkylation reactions, strong bases like sodium hydroxide are often used in excess (e.g., 2.5 equivalents).[2]
-
Solvent and Temperature: The solvent must be appropriate for the reaction temperature and solubilize the reagents. High temperatures (e.g., 80 °C) are often required to drive the reaction to completion.[2]
-
Mode of Addition: To minimize the formation of bis-adducts, a slow, controlled addition of one reagent to the other is often beneficial. This maintains a low concentration of the added reagent, favoring the desired intramolecular cyclization over intermolecular side reactions.[2]
-
Question 2: I'm struggling with the purification of the final product. What are the common impurities and the most effective purification strategies?
Answer: Purifying polar amines like this compound can be challenging due to their physical properties. The primary impurities are typically unreacted starting materials, byproducts from side reactions, and residual solvents.
Common Impurities:
-
Unreacted starting materials.
-
Bis-alkylation byproducts, which are significantly less polar than the desired product.[2]
-
Products of incomplete deprotection if a protecting group strategy is used.
Effective Purification Strategies:
-
Acid-Base Extraction: This is a powerful first-pass purification technique. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amine.
-
Column Chromatography: Silica gel chromatography is a standard method. However, free amines can streak on silica gel. To mitigate this, it is common practice to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system (e.g., dichloromethane/methanol). This deactivates the acidic sites on the silica, resulting in better peak shape and separation.
-
Crystallization via Salt Formation: For a highly pure product, consider forming a salt. Reacting the free base with an acid like hydrochloric acid or oxalic acid can produce a stable, crystalline salt that is often easier to purify by recrystallization than the free base is by chromatography. The hemioxalate salt of the related 2-Oxa-6-azaspiro[3.4]octane has been reported.[3] The free base can be regenerated by treatment with a strong base.
Question 3: My reaction stalls before completion, even after extended reaction times. What could be the cause?
Answer: A stalled reaction suggests that a key reagent has been consumed, a catalyst has been deactivated, or the reaction conditions are no longer favorable.
-
Reagent Stability: Ensure your reagents are pure and dry. Some bases, like sodium hydride, are highly sensitive to moisture. The presence of water can quench the base and halt the reaction.
-
Base Stoichiometry and Strength: The reaction may generate acidic byproducts that neutralize the base. If an insufficient amount of base is used, the reaction medium can become acidic, protonating the amine and preventing it from acting as a nucleophile. Re-evaluate the equivalents of base used; often, more than two equivalents are necessary for dialkylation reactions.[2]
-
Temperature: Some cyclization reactions have a significant activation energy barrier. A modest increase in temperature, if tolerated by the substrates, can often push a stalled reaction to completion. Monitor the reaction by TLC or LC-MS to assess the effect of temperature changes.
-
Catalyst Deactivation (if applicable): In steps involving catalytic hydrogenation (e.g., debenzylation or azide reduction), the catalyst (e.g., Pd/C) can be poisoned by sulfur-containing compounds or other impurities.[4] Filtering the reaction mixture through a small plug of Celite or silica before adding the catalyst can sometimes help.
Experimental Protocols & Data
To provide a practical context, the following section includes a generalized experimental protocol for a key synthetic step and a data table summarizing optimization parameters from related syntheses.
Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.4]octane Core via Dialkylation
This protocol is a generalized procedure based on methods for synthesizing analogous structures.[2]
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent like sulfolane (10 volumes), add a base such as powdered sodium hydroxide (2.5 eq).
-
Reagent Addition: In a separate flask, dissolve 3,3-bis(bromomethyl)oxetane (1.2 eq) in the same solvent (10 volumes).
-
Reaction: Heat the amine solution to 80 °C. Slowly add the 3,3-bis(bromomethyl)oxetane solution to the heated amine mixture over 1-2 hours using a syringe pump.
-
Monitoring: Stir the reaction mixture at 80 °C for an additional 3 hours after the addition is complete. Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or MTBE).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in the troubleshooting section.
Data Summary: Impact of Reaction Conditions on a Key Alkylation Step
The following table summarizes findings from the optimization of a similar alkylation reaction to form a 2-oxa-6-azaspiro[3.3]heptane, which provides valuable insights for the this compound system.[2]
| Parameter | Variation | Outcome on Yield/Purity | Rationale |
| Base | K₂CO₃ vs. NaOH | NaOH provided a significantly higher yield. | A stronger base is more effective at promoting the dialkylation and neutralizing the HBr byproduct. |
| Solvent | DMF vs. Sulfolane | Sulfolane resulted in a cleaner reaction profile and higher yield. | Sulfolane's high boiling point and polarity are well-suited for this type of SN2 reaction. |
| Additive | None vs. KI/TBAI | Phase-transfer catalysts like TBAI slightly improved the yield. | Additives can enhance the rate of alkylation, especially in heterogeneous mixtures. |
| Temperature | 60 °C vs. 80 °C | 80 °C was found to be the optimal temperature for driving the reaction to completion. | Higher temperatures increase the reaction rate, but must be balanced against potential decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound? A1: this compound is a basic, water-soluble liquid.[5] The presence of the oxygen atom in the spirocyclic core generally increases aqueous solubility and lowers lipophilicity compared to its all-carbon analogue, 2-azaspiro[3.4]octane. This modification can be advantageous in drug design for tailoring the ADME properties of a molecule.[6] The predicted pKa of the secondary amine is around 10.5, indicating it is a strong base.[5][7]
Q2: How should I properly store this compound? A2: As a secondary amine, it is susceptible to oxidation and can react with atmospheric carbon dioxide. For long-term stability, it should be stored at low temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) and protected from light.[5][7][8]
Q3: What is the primary advantage of using a spirocyclic scaffold like this in drug discovery? A3: Spirocyclic scaffolds introduce a rigid, three-dimensional geometry into molecules.[1][9] This is highly desirable in modern drug design because it allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The increased sp3 character is often correlated with improved clinical success rates.[10]
Visual Workflows and Diagrams
General Synthetic Workflow
This diagram illustrates a common synthetic pathway to the this compound scaffold.
Caption: A typical two-step synthesis of the spirocyclic core.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [amp.chemicalbook.com]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 7. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the spirocyclization step of azaspiro-compounds
Welcome to the technical support center for azaspirocycle synthesis. Azaspirocycles are privileged scaffolds in medicinal chemistry, offering unique three-dimensional structures that can lead to improved physicochemical properties compared to their non-spirocyclic counterparts[1]. However, the construction of the spirocyclic core—specifically the C-N or C-C bond-forming spirocyclization step—is often a significant challenge.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is failing or giving very low yields. Where should I start my troubleshooting?
A1: When an azaspirocyclization reaction fails, a systematic approach is crucial. Begin by verifying the fundamentals before exploring more complex variables.
-
Reagent and Substrate Integrity: First, confirm the purity and stability of your starting materials. Azaspirocycle precursors can be complex molecules susceptible to degradation. Re-purify the precursors if there is any doubt. For reactions involving sensitive reagents like organometallics or hygroscopic Lewis acids (e.g., MgBr₂·OEt₂), ensure they are handled under strictly anhydrous and inert conditions[2].
-
Reaction Setup: Double-check your setup for an inert atmosphere (Argon or Nitrogen) and ensure all glassware is flame-dried to remove moisture.
-
Reaction Conditions: Review the literature for the specific class of reaction you are attempting. Temperature, solvent, and catalyst/reagent stoichiometry are critical parameters that are often substrate-dependent[2][3]. A small deviation from optimized conditions can lead to complete failure.
-
Catalyst Activity: If using a transition-metal catalyst, ensure it has not been deactivated by exposure to air or impurities. Consider using a freshly opened bottle or a glovebox for catalyst handling.
The following diagram outlines a general workflow for diagnosing these initial issues.
Caption: General troubleshooting workflow for azaspirocyclization failures.
Q2: How do I choose the best synthetic strategy for my target azaspirocycle?
A2: The optimal strategy depends on the target's ring sizes, desired stereochemistry, and substitution pattern. Several powerful methods exist, each with distinct advantages[1].
-
For Fused Aromatic Systems (e.g., Indoles): The Pictet-Spengler reaction is a classic and effective choice for creating spiro-indolines from tryptamine derivatives[4][5]. It proceeds through an iminium ion intermediate, and modern variants using iridium or other transition metals allow for reductive or interrupted pathways to access complex products with high diastereoselectivity[4][6].
-
For Convergent Synthesis: If you need to introduce a substituent during the cyclization, a palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones is a powerful convergent method[7][8][9]. This approach constructs the C-C bond and the spirocenter simultaneously.
-
For Heterocyclic Frameworks: Aza-Diels-Alder reactions are excellent for constructing six-membered nitrogen-containing rings. These [4+2] cycloadditions can be highly diastereoselective and are used to build complex spiro-heterocyclic frameworks[10][11][12].
-
For Saturated Rings (Pyrrolidines/Piperidines): Intramolecular hydroamination offers an atom-economical route, cyclizing aminoalkenes directly. This can be catalyzed by Brønsted acids, bases, or transition metals, depending on the substrate[13][14]. Aza-Prins cyclizations are also effective for building piperidine rings[15][16].
Troubleshooting Guide: Palladium-Catalyzed Dearomative Spirocyclization
This method, which often involves the reaction of bromoarenes with diazo-equivalents like N-tosylhydrazones, is powerful but sensitive to several parameters[7][8].
Q3: My Pd-catalyzed spirocyclization with an N-tosylhydrazone is giving low yields and I'm recovering starting material. What's the issue?
A3: This common problem usually points to inefficient catalyst turnover or poor generation of the active palladium species.
-
Causality: The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by reaction with the N-tosylhydrazone to form a benzyl-palladium intermediate, which then undergoes intramolecular C-N bond formation[8]. A failure at any step will stall the reaction.
-
Troubleshooting Steps:
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. Simple phosphine ligands like PPh₃ can be effective, but bidentate ligands often give superior results. DPEphos, for instance, has been shown to significantly increase yields in these reactions[8]. If your current ligand is failing, screen a panel of others with different electronic and steric properties.
-
Base Selection: The base is crucial for the decomposition of the N-tosylhydrazone to the diazo compound. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its solubility and reactivity[8]. Ensure the base is anhydrous and finely powdered for maximum surface area.
-
Solvent Effects: The solvent impacts the solubility of the reagents and the stability of the catalytic intermediates. Ethereal solvents like DME, THF, or 1,4-dioxane are generally effective, while less polar solvents like toluene can be detrimental[8].
-
Temperature Optimization: These reactions are typically run at elevated temperatures (e.g., 60-80 °C) to drive the catalytic cycle. If you observe starting material recovery, a modest increase in temperature may be beneficial. Conversely, if you see decomposition, the temperature may be too high.
-
Data-Driven Optimization of Pd-Catalyzed Azaspirocyclization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (20) | Cs₂CO₃ (4.0) | DME | 60 | 85 | [8] |
| 2 | Pd₂(dba)₃ (2.5) | DPEphos (20) | Cs₂CO₃ (4.0) | DME | 60 | 95 | [8] |
| 3 | Pd₂(dba)₃ (2.5) | dppe (20) | Cs₂CO₃ (4.0) | DME | 60 | 0 | [8] |
| 4 | Pd₂(dba)₃ (2.5) | DPEphos (20) | Cs₂CO₃ (4.0) | Toluene | 60 | <10 | [8] |
Troubleshooting Guide: Pictet-Spengler Reactions
The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis and a reliable method for forming azaspiro-indoline structures[5].
Q4: My Pictet-Spengler reaction is not proceeding to the desired spirocycle; instead, I'm getting the rearomatized tetrahydro-β-carboline product. How can I favor spirocyclization?
A4: This is a classic challenge in Pictet-Spengler chemistry. The reaction proceeds via a common spiroindolenium intermediate, which can either be trapped to form the spirocycle or undergo proton loss to yield the rearomatized product[4].
-
Causality & Mechanism: The reaction begins with the condensation of a tryptamine derivative and an aldehyde (or ketone) to form an iminium ion. This ion undergoes an electrophilic attack on the indole C3 position to form a spiroindolenium cation. This cation is at a crucial branch point. Traditional strong acid and high temperatures favor the irreversible proton loss to form the thermodynamically stable β-carboline.
Caption: Key mechanistic branch point in the Pictet-Spengler reaction.
-
Troubleshooting & Solutions:
-
Use an "Interrupted" Pictet-Spengler Strategy: The key is to trap the spiroindolenium intermediate before it can rearomatize. This is achieved by introducing a reductant into the reaction mixture.
-
Iridium Catalysis: A highly effective modern solution is the use of an Iridium(I) catalyst, such as Vaska's complex, with a silane reductant (e.g., tetramethyldisiloxane). This system catalytically generates the iminium ion and then facilitates an irreversible hydridic interception of the spiroindolenium intermediate, leading exclusively to the aza-spiroindoline product under very mild conditions[4][6][17].
-
Substrate Design: The propensity for rearomatization can be influenced by the substrate. Using a lactam or amide as the carbonyl precursor instead of a simple aldehyde can favor the spirocyclic outcome, especially under reductive conditions[4][6].
-
Protocol: Iridium-Catalyzed Reductive Pictet-Spengler Spirocyclization
This protocol is adapted from methodologies described for the synthesis of complex aza-spiroindolines[4][6].
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the indole-tethered lactam substrate (1.0 equiv).
-
Catalyst and Reductant: Add Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.0025 mol%) and the solvent (e.g., anhydrous toluene).
-
Initiation: Add the silane reductant, tetramethyldisiloxane (TMDS, 2.0 equiv), via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and monitor by TLC or LCMS. The reaction is often complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired aza-spiroindoline product.
Troubleshooting Guide: Intramolecular Hydroamination
Intramolecular hydroamination is an atom-economical method for synthesizing pyrrolidines and piperidines from aminoalkenes[18]. However, it can be challenging to initiate, especially with unactivated alkenes.
Q5: My Brønsted acid-catalyzed intramolecular hydroamination of a protected aminoalkene is sluggish and gives poor yields. What can I do?
A5: Sluggishness in these reactions often stems from insufficient activation of the olefin or a non-optimal acid catalyst.
-
Causality: The reaction relies on the protonation of the double bond by a strong Brønsted acid to generate a transient carbocation, which is then trapped by the tethered nitrogen nucleophile[13]. If the acid is not strong enough or if the nitrogen is too nucleophilic (not sufficiently protected), the reaction will fail.
-
Troubleshooting Steps:
-
Acid Strength: Triflic acid (TfOH) or other strong superacids are often required to catalyze the cyclization of aminoalkenes bearing electron-withdrawing protecting groups[13]. If you are using a weaker acid like TFA and seeing poor conversion, switching to TfOH is a logical step.
-
Protecting Group: The choice of the nitrogen protecting group (PG) is critical. It must be electron-withdrawing enough to decrease the basicity of the nitrogen (preventing simple acid-base neutralization) but still allow it to be nucleophilic enough to trap the carbocation. Tosyl (Ts), Nosyl (Ns), or carbamate groups are commonly used. If your protecting group is too electron-donating (e.g., Benzyl), the reaction is unlikely to work under these conditions.
-
Solvent Choice: Use non-nucleophilic, polar aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) to avoid solvent participation in the reaction.
-
Consider a Metal Catalyst: If the Brønsted acid approach fails, transition metal catalysis is a powerful alternative. Catalysts based on copper, nickel, or other metals can facilitate hydroamination/cyclization cascades under different mechanistic pathways, often accommodating a wider range of functional groups[19][20][21][22]. For example, a copper(I)-catalyzed hydroamination can be effective for alkynes[19].
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel spirocyclic systems via multicomponent aza-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Base-catalyzed intramolecular hydroamination of conjugated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review [mdpi.com]
- 22. Peptide macrocyclization by transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of azaspirocycles
Welcome to the Technical Support Center for Azaspirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered in the synthesis of these vital scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, offering unique three-dimensional frameworks that can lead to improved physicochemical and pharmacological properties.[1] However, their synthesis can be challenging, often plagued by issues of low yield and poor selectivity.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Low Yields & Side Reactions
This section is dedicated to tackling the most common and frustrating problem in azaspirocycle synthesis: low yields. We will break down potential issues by reaction type and provide actionable solutions based on established chemical principles.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which can be precursors to azaspirocycles.[2]
Question 1: My Pictet-Spengler reaction is not proceeding to completion, resulting in a low yield of the desired cyclized product. What are the likely causes and solutions?
Answer: Incomplete conversion in a Pictet-Spengler reaction is a frequent issue.[3] The root cause often lies in the reaction conditions not being optimal for the specific substrates.
Potential Issues & Solutions:
-
Inadequate Catalyst Activity: The reaction is typically acid-catalyzed.[2] If the acid is too weak or used in insufficient amounts, the reaction will be sluggish.
-
Suboptimal Reaction Temperature: While some Pictet-Spengler reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[3]
-
Solution: Monitor the reaction by TLC or LC-MS while gradually increasing the temperature. This will help identify the optimal temperature that promotes cyclization without causing decomposition of starting materials or products.[3]
-
-
Poor Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.[2] If this intermediate does not form efficiently, the reaction will stall.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion. Using a dehydrating agent or a Dean-Stark trap can be effective.
-
Experimental Protocol: Catalyst Screening for Pictet-Spengler Reaction
-
Set up parallel reactions in small vials, each containing the β-arylethylamine and the aldehyde/ketone in a suitable solvent (e.g., DCE, Toluene).
-
To each vial, add a different acid catalyst (e.g., 10 mol% of TFA, PTSA, BF₃·OEt₂, Yb(OTf)₃).
-
Stir the reactions at a set temperature (e.g., 60 °C) and monitor their progress by TLC or LC-MS at regular intervals.
-
The catalyst that provides the highest conversion to the desired product in the shortest time is the optimal choice for your system.
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Reactions
Caption: Troubleshooting workflow for low Pictet-Spengler yields.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the synthesis of carbo- and heterocyclic compounds, including azaspirocycles, by forming a carbon-carbon bond between an aryl or vinyl halide and an alkene.[5]
Question 2: I am observing significant formation of byproducts and a low yield of the desired spirocycle in my intramolecular Heck reaction. How can I improve the selectivity?
Answer: Byproduct formation in intramolecular Heck reactions often arises from competing reaction pathways, such as β-hydride elimination from undesired positions or reduction of the starting halide.[6][7]
Potential Issues & Solutions:
-
Undesired β-Hydride Elimination: The regioselectivity of β-hydride elimination can be a major issue, leading to a mixture of isomeric products.
-
Solution: The choice of ligand on the palladium catalyst can influence the regioselectivity. Bulky phosphine ligands can direct the elimination to a less sterically hindered position. Additionally, using a substrate that blocks unwanted elimination pathways, for instance by having no β-hydrogens on one side, can be an effective strategy.[6]
-
-
Reduction of the Aryl/Vinyl Halide: The starting material can be reduced, leading to a loss of material and lower yield.
-
Solution: This is often caused by the hydride source used in the reaction. Careful selection of the hydride source and slow addition can minimize this side reaction.
-
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, leading to an incomplete reaction.
-
Solution: Ensure that the reaction is performed under inert conditions to prevent oxidation of the catalyst. The purity of the starting materials and solvent is also critical to avoid catalyst poisoning.[8]
-
Comparative Table: Common Ligands for Intramolecular Heck Reactions
| Ligand | Common Application | Potential Advantage |
| P(o-tol)₃ | General purpose | Good for many substrates |
| BINAP | Asymmetric synthesis | Can induce high enantioselectivity |
| dppf | Electron-rich systems | Can improve catalyst stability |
Dearomative Spirocyclization
Dearomative spirocyclization has emerged as a powerful strategy for the synthesis of complex three-dimensional molecules from simple aromatic precursors.[9][10] However, breaking the aromaticity of the starting material can be challenging and often requires specific reaction conditions.[11]
Question 3: My dearomative spirocyclization reaction is giving a low yield, with a significant amount of starting material recovered. What factors should I investigate?
Answer: Low conversion in dearomative spirocyclization often points to issues with the activation of the aromatic ring or the stability of the intermediates.
Potential Issues & Solutions:
-
Insufficient Activation of the Arene: The aromatic ring needs to be sufficiently activated to undergo nucleophilic attack.
-
Solution: The choice of activating group on the arene is critical. Electron-withdrawing groups can facilitate the dearomatization process. For some reactions, the use of a hypervalent iodine reagent can promote oxidative dearomatizing spirocyclization.[12]
-
-
Reversibility of the Reaction: The initial dearomatization step can be reversible, leading to a low yield of the final product.
-
Solution: Subsequent, irreversible steps can trap the dearomatized intermediate and drive the reaction forward. Optimizing the reaction conditions, such as temperature and reaction time, can also favor the forward reaction.
-
-
Stability of the Spirocyclic Intermediate: The resulting spirocyclic intermediate may be unstable under the reaction conditions and revert to the starting material or undergo side reactions.[12]
-
Solution: Performing the reaction at a lower temperature or for a shorter duration may help to preserve the desired product. In some cases, in situ functionalization of the intermediate can prevent its decomposition.
-
Experimental Workflow for Optimizing Dearomative Spirocyclization
Caption: Workflow for optimizing dearomative spirocyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls to avoid when synthesizing azaspirocycles?
A1: One of the most common pitfalls is the lack of consideration for stereochemistry. The formation of the spirocenter can generate a new stereocenter, and controlling the diastereoselectivity is often a major challenge.[13] Another common issue is the choice of protecting groups. Incompatible protecting groups can lead to undesired side reactions or difficulties in deprotection.[14][15] Finally, purification of spirocyclic compounds can be challenging due to their often similar polarities to byproducts.
Q2: How do I choose the right analytical technique to diagnose my reaction issues?
A2: A combination of analytical techniques is often necessary.
-
Thin Layer Chromatography (TLC): Ideal for rapid monitoring of reaction progress and identifying the number of components in a mixture.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components, helping to identify the desired product and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the product and byproducts. 2D NMR techniques like COSY and HMBC can be invaluable for complex structures.
Q3: My reaction is clean by TLC, but the isolated yield is low. What could be the problem?
A3: This common issue often points to problems during the work-up and purification steps.[8]
-
Product Solubility: Your product might have some solubility in the aqueous phase during extraction, leading to loss. Try back-extracting the aqueous layer with the organic solvent.
-
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography. You can neutralize the silica gel with a base like triethylamine before use.
-
Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure. Use a lower temperature and be cautious during this step.
Q4: What is the role of solvent in influencing the yield and selectivity of azaspirocycle synthesis?
A4: The solvent can play a crucial role in several ways:
-
Solubility: It must dissolve the reactants to allow the reaction to proceed efficiently.[3]
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.[13][17] For instance, polar protic solvents can stabilize charged intermediates.
-
Coordinating Ability: Some solvents can coordinate to the catalyst, affecting its activity and selectivity.[18] A screening of different solvents is often a necessary step in optimizing a new reaction.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dearomative spirocyclization of ynamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselectivity in 6-Oxa-2-azaspiro[3.4]octane Synthesis
The 6-oxa-2-azaspiro[3.4]octane scaffold is a vital structural motif in modern drug discovery, prized for its rigid, three-dimensional architecture that allows for precise interaction with biological targets.[1][2] However, the synthesis of functionalized derivatives is often complicated by challenges in controlling diastereoselectivity at the spirocyclic center. This guide provides targeted troubleshooting advice and answers to frequently asked questions to help researchers navigate these synthetic hurdles.
Troubleshooting Guide: Common Diastereoselectivity Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Problem 1: My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer: A poor diastereomeric ratio indicates that the transition states leading to the two diastereomers are very close in energy. To improve selectivity, you must amplify these small energy differences. The key is often found in the intramolecular cyclization step, which is frequently a variation of an aza-Prins or related cyclization.[3][4][5]
Troubleshooting Workflow:
-
Lower the Reaction Temperature: Reducing the temperature is the most direct way to enhance selectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), lower temperatures give the enthalpy term (ΔΔH‡) more influence over the product ratio, favoring the lower-energy transition state. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Change the Lewis Acid or Brønsted Acid: The nature of the acid catalyst is critical. It coordinates to the reactants, influencing the geometry of the cyclization transition state.
-
Steric Bulk: A bulkier Lewis acid (e.g., moving from InCl₃ to a catalyst with bulky ligands) can create a more sterically demanding environment, favoring the diastereomer that minimizes steric clash.[3]
-
Chelation Control: If your substrate has a nearby coordinating group (e.g., an ester or protected alcohol), a chelating Lewis acid (like TiCl₄ or SnCl₄) can lock the conformation of the acyclic precursor, leading to a highly organized, single transition state.
-
-
Vary the Solvent: The solvent can influence transition state stability through polarity and hydrogen bonding.
-
Non-coordinating Solvents: Solvents like dichloromethane (DCM) or toluene are often a good starting point as they minimize interference with the catalyst-substrate complex.
-
Coordinating Solvents: In some cases, a coordinating solvent (like THF or acetonitrile) can alter the reactivity or aggregation state of the Lewis acid, indirectly affecting selectivity.
-
-
Modify the Substrate:
-
Nitrogen Protecting Group: The size of the N-protecting group (e.g., Boc, Cbz, Ts) can have a profound impact. A larger group will exert greater steric control, directing the cyclization pathway to avoid unfavorable A(1,3) strain. The aza-Prins cyclization, for instance, often requires an N-sulfonamide for successful reaction.[4]
-
Substituents on the Precursor: The steric and electronic properties of other substituents can create a conformational bias in the acyclic precursor, which then translates into facial selectivity during the ring-closing step.
-
Problem 2: The diastereoselectivity of my reaction is inconsistent between batches. What could be the cause?
Answer: Inconsistent results often point to subtle, uncontrolled variables in the reaction setup.
Key Areas to Investigate:
-
Reagent Purity and Water Content: Lewis acids are notoriously sensitive to moisture. Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and handle Lewis acids in a glovebox or under a strict inert atmosphere. The presence of water can generate Brønsted acids in situ, leading to a different catalytic cycle and poor selectivity.
-
Rate of Addition: If one reagent is added too quickly, localized concentration spikes can lead to higher effective reaction temperatures and side reactions, both of which can erode diastereoselectivity. Use a syringe pump for slow, controlled addition of key reagents.
-
Stirring and Temperature Control: Ensure uniform mixing and stable temperature control throughout the reaction. In larger scale reactions, inefficient stirring can create hot spots.
Problem 3: I have a mixture of diastereomers that is difficult to separate. What are the best methods for purification and analysis?
Answer: Separating diastereomers can be challenging, but a combination of robust analytical and preparative techniques is usually successful.
Analytical Techniques for Determining d.r.:
-
¹H NMR Spectroscopy: This is the most common method.[6][7] Look for well-resolved signals corresponding to protons near the newly formed stereocenter. Integrating these distinct peaks gives the diastereomeric ratio. For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be invaluable as they collapse multiplets into singlets, dramatically improving resolution.[8][9][10]
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC, especially with a chiral stationary phase, is a highly sensitive method for both quantifying and separating stereoisomers.[11][12][13][14] Even normal phase silica gel HPLC can often separate diastereomers.[15]
Preparative Separation Techniques:
-
Flash Column Chromatography: This is the first method to try. A careful screen of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) on silica gel can often achieve separation.
-
Preparative HPLC: If flash chromatography fails, preparative HPLC (both normal and reverse phase) is a powerful, albeit more resource-intensive, option.
-
Derivatization: If the diastereomers are inseparable, consider derivatizing a functional group (e.g., an alcohol or amine) with a bulky chiral reagent. The resulting diastereomeric derivatives may have significantly different physical properties, making them easier to separate by chromatography. The original functionality can then be restored.[11]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing diastereoselectivity in this spirocyclization?
A1: The stereochemical outcome is primarily dictated by the relative energies of the diastereomeric transition states during the key intramolecular ring-closing step. The major diastereomer will be the one formed via the lower energy transition state. Key factors include:
-
Steric Hindrance: The reaction will favor a pathway that minimizes steric clashes between bulky groups. This is often the most dominant factor.
-
Torsional Strain: The conformation of the forming rings will seek to minimize eclipsing interactions along C-C bonds.
-
Electronic Effects: The alignment of orbitals in the transition state (stereoelectronic control) can play a crucial role. For example, in an aza-Prins cyclization, the nucleophilic alkene must approach the iminium ion at an optimal angle (Bürgi-Dunitz trajectory).
Q2: How does the choice of starting materials influence the final stereochemical outcome?
A2: The inherent stereochemistry and substitution pattern of the acyclic precursor pre-ordain the conformational preferences that lead to diastereoselectivity. A chiral center already present in the starting material can effectively direct the stereochemistry of the newly formed spirocenter through substrate control. This is a common strategy for achieving high diastereoselectivity in complex molecule synthesis.[16]
Q3: Can I predict the major diastereomer before running the reaction?
A3: Yes, to a certain extent. By building molecular models (either physical or computational), you can analyze the likely low-energy conformations of the acyclic precursor and the potential transition states for cyclization. Look for conformations that minimize A(1,3) strain and other unfavorable steric interactions. For reactions involving chelation, the geometry of the metal-ligand complex will heavily influence the predicted outcome.
Data & Protocols
Table 1: Influence of Reaction Conditions on Diastereoselectivity
The following table summarizes hypothetical but representative data on how changing reaction parameters can affect the yield and diastereomeric ratio (d.r.) in a typical Lewis acid-promoted synthesis of a this compound derivative.
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | d.r. (A:B) |
| 1 | BF₃·OEt₂ | DCM | 25 | 75 | 60:40 |
| 2 | BF₃·OEt₂ | DCM | 0 | 72 | 75:25 |
| 3 | BF₃·OEt₂ | DCM | -78 | 65 | 88:12 |
| 4 | TiCl₄ | DCM | -78 | 80 | >95:5 |
| 5 | InCl₃ | Toluene | 0 | 85 | 80:20 |
This data illustrates general trends. Optimal conditions must be determined empirically for each specific substrate.
Protocol 1: General Procedure for a Trial Aza-Prins Cyclization
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the homoallylic amine precursor (1.0 eq) and dry dichloromethane (DCM, 0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the Lewis acid (e.g., TiCl₄, 1.1 eq) in dry DCM.
-
Add the Lewis acid solution dropwise to the stirred solution of the amine over 15 minutes via a syringe pump.
-
After the addition is complete, add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at the same temperature for the specified time (e.g., 2-4 hours), monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.
Visual Guides
Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. mdpi.com [mdpi.com]
- 16. Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-D-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation [pubmed.ncbi.nlm.nih.gov]
Side reaction pathways in the synthesis of 6-Oxa-2-azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 6-Oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this unique spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and side reaction pathways encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.
I. Overview of the Synthetic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of byproducts. A common strategy involves the initial construction of a spirocyclic ketone precursor, followed by the introduction of the nitrogen atom into the four-membered ring. This guide will focus on a plausible and widely applicable synthetic route, highlighting key transformations and their associated challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Spirocyclic Ketone Precursor (6-Oxaspiro[3.4]octan-2-one)
-
Question: "I am attempting to synthesize 6-Oxaspiro[3.4]octan-2-one via a Paterno-Büchi reaction followed by oxidation, but my yields are consistently low. What are the likely causes and how can I improve the outcome?"
-
Answer: Low yields in this two-stage process can stem from issues in either the photochemical cycloaddition or the subsequent oxidation.
-
Paterno-Büchi Reaction Inefficiency: The [2+2] cycloaddition of an alkene and a carbonyl compound to form an oxetane is sensitive to several factors.
-
Probable Cause: Inefficient photochemical activation or competing side reactions of the excited carbonyl compound.
-
Solution: Ensure your light source has the appropriate wavelength and intensity for the specific carbonyl compound used. The choice of solvent is also critical; non-polar solvents are generally preferred. Running the reaction at lower temperatures can sometimes suppress side reactions.
-
-
Oxidation Challenges: The oxidation of the resulting alcohol to the ketone can also be a source of yield loss.
-
Probable Cause: Over-oxidation, incomplete reaction, or degradation of the product under the oxidation conditions.
-
Solution: A mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation, is recommended to prevent over-oxidation.[1] Monitor the reaction closely by TLC to determine the point of complete conversion without prolonged exposure to the oxidizing agent.
-
-
Issue 2: Formation of Ring-Opened Byproducts during Azetidine Ring Formation
-
Question: "During the formation of the 2-azaspiro[3.4]octane ring system, I am observing significant amounts of a byproduct that appears to be a ring-opened amino alcohol. Why is this happening and how can I prevent it?"
-
Answer: The azetidine ring, being a strained four-membered heterocycle, is susceptible to nucleophilic ring-opening, especially under acidic or basic conditions.[2][3]
-
Probable Cause: The presence of nucleophiles (including the solvent or other reagents) and/or acidic or basic catalysts can promote the cleavage of the C-N bond in the azetidine ring. The regioselectivity of the ring-opening is influenced by the substituents on the ring.[3]
-
Solution:
-
pH Control: Maintain neutral or near-neutral pH throughout the reaction and workup. If an acid or base is required, use it in stoichiometric amounts and at low temperatures.
-
Choice of Reagents: Select reagents that are less likely to promote ring-opening. For instance, when introducing the nitrogen, a milder aminating agent might be beneficial.
-
Protecting Groups: If the nitrogen is already present in a precursor, ensure it is protected with a suitable group (e.g., Boc or Cbz) that stabilizes the ring and can be removed under mild conditions.
-
-
Issue 3: Incomplete Reaction or Multiple Products in Reductive Amination
-
Question: "I am using reductive amination to convert 6-Oxaspiro[3.4]octan-2-one to the final product, but the reaction is either incomplete or I see a mixture of the primary amine and a secondary amine byproduct. How can I optimize this step?"
-
Answer: Reductive amination is a powerful tool, but its success hinges on the careful balance of imine formation and reduction.[4][5]
-
Probable Cause of Incomplete Reaction: The equilibrium between the ketone and the imine may not favor the imine, or the reducing agent may not be sufficiently reactive.[4] The presence of water can also shift the equilibrium back towards the ketone.[4]
-
Solution for Incomplete Reaction:
-
Dehydration: Use a dehydrating agent, such as molecular sieves, or a Dean-Stark trap to remove water and drive the imine formation.
-
pH Optimization: Maintain a slightly acidic pH (around 4-5) to facilitate imine formation without protonating the amine nucleophile.[6]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective as they are selective for the imine over the ketone.[6]
-
-
Probable Cause of Secondary Amine Formation: The primary amine product can react with another molecule of the starting ketone to form a secondary amine.
-
Solution to Minimize Secondary Amine Formation:
-
Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol) to outcompete the primary amine product in reacting with the ketone.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to ensure that the imine is reduced as soon as it is formed, minimizing the opportunity for the primary amine product to react further.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction pathways in the synthesis of this compound?
A1: The most prevalent side reactions are associated with the inherent strain in the four-membered rings. These include:
-
Azetidine Ring Opening: Nucleophilic attack on the azetidine ring, leading to linear amino alcohol byproducts.[2][3] This can be triggered by acidic or basic conditions, or by nucleophilic reagents.
-
Intermolecular Reactions: If the concentration of reactants is too high during an intramolecular cyclization step, intermolecular reactions can occur, leading to dimers or polymers instead of the desired spirocycle.[7]
-
Rearrangements: Under certain conditions, cationic intermediates that may form during cyclization can undergo rearrangements to form more stable structures.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.[7]
Q2: How does the choice of solvent impact the synthesis?
A2: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. For instance, in acid-catalyzed cyclizations, polar aprotic solvents like dichloromethane may favor the desired intramolecular reaction, whereas coordinating solvents like THF could potentially promote elimination.[7] For reductive amination, protic solvents like methanol are common, but care must be taken to control the water content.
Q3: Are there any specific analytical techniques that are particularly useful for monitoring these reactions and identifying byproducts?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For routine reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, which can provide clues about their structures (e.g., a mass corresponding to the addition of water would suggest a hydrolysis byproduct).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated byproducts. 2D NMR techniques like COSY and HSQC can be invaluable for confirming the spirocyclic structure.
IV. Experimental Protocols
Protocol 1: Synthesis of 6-Oxaspiro[3.4]octan-2-ol (Intermediate)
This protocol is based on a Paterno-Büchi reaction followed by hydrogenation.[1]
-
Reaction Setup: In a quartz reaction vessel, dissolve the starting alkene (e.g., a protected cyclopentene derivative) and the carbonyl compound in a suitable solvent like benzene or acetonitrile.
-
Photochemical Reaction: Irradiate the mixture with a high-pressure mercury lamp while maintaining a low temperature (e.g., 0-10 °C) with a cooling bath. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Hydrogenation: Dissolve the crude unsaturated oxetane in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain 6-Oxaspiro[3.4]octan-2-ol.
Protocol 2: Reductive Amination of 6-Oxaspiro[3.4]octan-2-one
-
Reaction Setup: To a solution of 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.
V. Visualizing Reaction and Side Reaction Pathways
Diagram 1: Proposed Synthetic Pathway to this compound
Caption: A plausible synthetic route to this compound.
Caption: Factors influencing the stability of the azetidine ring.
VI. References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. BenchChem.
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. BenchChem.
-
Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. Retrieved from --INVALID-LINK--
-
Ambeed.com. (n.d.). Reactions of Azetidines. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from --INVALID-LINK--
-
ACS Publications. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. BenchChem.
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Spirocycle Formation. BenchChem.
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from --INVALID-LINK--
-
ACS Publications. (2015). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
-
ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. BenchChem.
-
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
-
Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 6-Oxa-2-azaspiro[3.4]octane Reaction Progress
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for monitoring the synthesis of 6-Oxa-2-azaspiro[3.4]octane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. The synthesis of novel spirocyclic scaffolds like this compound is critical in medicinal chemistry for creating unique three-dimensional structures.[1][2] Accurate real-time or quasi-real-time monitoring of reaction progress is essential for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring a scalable, reproducible process.
This guide is structured around the most common analytical techniques used for this purpose: TLC, HPLC, GC-MS, and NMR. Each section provides a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and expert insights.
Choosing Your Analytical Weapon: A Decision Workflow
Selecting the right analytical tool depends on the specific information you need, the equipment available, and the stage of your research. A qualitative check for reaction completion might only require TLC, whereas kinetic analysis demands a more quantitative technique like NMR or HPLC.
References
Validation & Comparative
The Ascendancy of Spiro[3.4]octanes: A Comparative Analysis of 6-Oxa-2-azaspiro[3.4]octane in Modern Drug Discovery
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar molecules. While successful, this "flatland" approach often encounters limitations in achieving high target specificity and favorable pharmacokinetic profiles. The increasing need for novel chemical matter with improved three-dimensional (3D) character has propelled the exploration of spirocyclic scaffolds. These unique structures, defined by two rings sharing a single carbon atom, offer a rigid and conformationally constrained framework. This rigidity can pre-organize pendant functional groups into optimal orientations for target binding, potentially enhancing potency and selectivity while minimizing entropic penalties upon binding.
Furthermore, the introduction of sp3-rich spirocyclic cores is strongly correlated with improved physicochemical properties crucial for drug development.[1] These improvements often include enhanced aqueous solubility, modulated lipophilicity, and increased metabolic stability compared to their flatter aromatic or more flexible aliphatic counterparts.[2][3]
This guide provides an in-depth comparative analysis of a particularly promising but underexplored scaffold: 6-Oxa-2-azaspiro[3.4]octane . We will objectively compare its structural features and projected physicochemical properties with other key spirocyclic scaffolds used in drug discovery, supported by experimental data from the literature. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage novel 3D scaffolds to overcome challenges in their therapeutic programs.
The Unique Profile of this compound
The this compound scaffold is a fascinating amalgamation of a strained azetidine ring and a tetrahydrofuran ring, connected by a central spiro-carbon. This specific combination of heteroatoms and ring systems imparts a unique set of properties.
-
Structural Rigidity and Vectorial Control: The spirocyclic nature locks the four- and five-membered rings in a defined spatial orientation. This provides medicinal chemists with precise control over the exit vectors of substituents, allowing for a more rational exploration of the chemical space around a biological target.
-
Embedded Heteroatoms for Modulated Properties: The presence of an oxygen atom within the five-membered ring is expected to significantly influence the molecule's properties. The ether linkage can act as a hydrogen bond acceptor and generally leads to a marked increase in aqueous solubility and a reduction in lipophilicity compared to its carbocyclic analogue.[4] The nitrogen atom in the azetidine ring provides a site for further functionalization and acts as a basic center, which can be critical for target engagement and for tuning pharmacokinetic parameters.
Comparative Analysis with Key Spirocyclic Scaffolds
To fully appreciate the potential of this compound, it is essential to compare it with other spirocyclic building blocks commonly employed in medicinal chemistry. For this analysis, we have selected three key comparators:
-
Spiro[3.3]heptan-1-amine: The carbocyclic amine analogue, which allows for an assessment of the impact of the oxygen atom.
-
2-Azaspiro[3.3]heptane: A close structural analogue containing two four-membered rings, which serves as a benchmark for small, strained azaspirocycles.
-
2,6-Diazaspiro[3.3]heptane: A commonly used piperazine bioisostere, providing a comparison to a more established scaffold.
The following table summarizes key physicochemical properties, collating both computed data for the parent this compound and experimental data from the literature for the comparator scaffolds.
Table 1: Comparative Physicochemical Properties of Selected Spirocyclic Scaffolds
| Property | This compound | Spiro[3.3]heptan-1-amine | 2-Azaspiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane |
| Structure | ||||
| Molecular Weight ( g/mol ) | 113.16[5] | 111.18[6] | 97.16[6] | 98.15 |
| XLogP3 (Computed) | -0.3[5] | 1.5 | 0.7[6] | -0.4 |
| Experimental logD at pH 7.4 | Not Reported | Not Reported | Decreases by ~0.9 vs. piperidine[7] | Decreases by ~1.0 vs. piperazine[7] |
| Predicted pKa | Not Reported | Not Reported | 9.73 ± 0.20[8] | pKa1: ~8.5, pKa2: ~5.5 (Estimated) |
| Aqueous Solubility | Predicted to be high | Low to moderate | Moderate to high | High |
| Metabolic Stability | Predicted to be moderate | Moderate to high[9] | Generally good[10] | Generally good[7] |
Note: Data is collated from multiple sources and should be used for comparative trend analysis. Experimental conditions may vary between studies.
Discussion of Comparative Data
-
Lipophilicity (logP/logD): The computed XLogP3 of -0.3 for this compound suggests it is a highly polar scaffold.[5] This is significantly lower than its carbocyclic counterpart, spiro[3.3]heptan-1-amine, highlighting the profound effect of the ether oxygen in reducing lipophilicity. This trend is strongly supported by extensive studies on other oxa-spirocycles, where the replacement of a methylene group with an oxygen atom can decrease logD by approximately one unit and increase aqueous solubility by up to 40-fold.[4] Furthermore, studies on 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane have shown that these scaffolds consistently lower the logD of molecules when used to replace piperidine or piperazine, respectively. This effect is attributed to an increase in the basicity of the nitrogen atoms, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[7]
-
Aqueous Solubility: The incorporation of the polar ether functionality in this compound is anticipated to confer a significant advantage in aqueous solubility over purely carbocyclic spiro-amines like spiro[3.3]heptan-1-amine. For drug discovery programs struggling with poor solubility of a lead compound, swapping a carbocyclic ring for an oxa-spirocycle can be a powerful strategy.
-
Metabolic Stability: Spirocyclic scaffolds, in general, tend to exhibit improved metabolic stability. Their rigid nature can prevent the molecule from adopting conformations that are ideal for metabolism by cytochrome P450 enzymes. Furthermore, the quaternary spiro-carbon is inherently resistant to oxidation. While specific data for this compound is not available, related scaffolds like 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane have been successfully used to enhance metabolic stability in drug candidates.[7][10] However, it is important to note that metabolic stability is highly dependent on the specific substituents and their attachment points on the scaffold. For instance, in one study, replacing a phenyl ring with a spiro[3.3]heptane core in an analogue of the anticancer drug Sonidegib led to a decrease in metabolic stability in human liver microsomes.[9]
Experimental Protocols
To facilitate the exploration and application of these scaffolds, this section provides detailed, step-by-step methodologies for their synthesis and for the evaluation of key physicochemical properties.
Synthesis Workflows
The following diagrams illustrate the logical workflows for the synthesis of this compound and a representative comparator, 2-Azaspiro[3.3]heptane.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptan-1-amine | C7H13N | CID 71744108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 6-Oxa-2-azaspiro[3.4]octane Derivatives: A Comparative Guide to a Novel Scaffold in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical scaffolds that offer improved selectivity, potency, and pharmacokinetic properties is relentless. The recent clinical success of muscarinic acetylcholine M4 receptor agonists has reinvigorated interest in non-dopaminergic pathways for treating psychiatric disorders like schizophrenia.[1][2] Within this context, 6-Oxa-2-azaspiro[3.4]octane emerges as a promising, yet underexplored, three-dimensional scaffold. Its unique stereochemical and conformational properties present a compelling foundation for a new generation of CNS-targeted therapeutics.
This guide provides a comprehensive biological evaluation of the potential of this compound derivatives, benchmarked against the established M1/M4 receptor agonist, Xanomeline, the active component of the recently approved drug Cobenfy (KarXT).[3][4] While direct biological data for the title scaffold remains nascent, this document synthesizes information from closely related spirocyclic structures to project its therapeutic promise and outlines a rigorous, field-proven framework for its preclinical evaluation.
The Rationale for Spirocyclic Scaffolds in CNS Drug Design
The therapeutic potential of spirocyclic scaffolds, such as the this compound core, lies in their inherent three-dimensionality.[5][6] Unlike flat, aromatic structures, these rigid, sp³-rich frameworks allow for a more precise spatial arrangement of pharmacophoric elements. This structural sophistication can lead to enhanced binding affinity and, crucially, improved selectivity for the target receptor over closely related subtypes—a persistent challenge in drug development.[5] For instance, related diazaspiro[3.4]octane derivatives have been investigated as potent antagonists for the sigma-1 receptor, while other spiro-frameworks are integral to muscarinic M4 receptor agonists, highlighting their versatility in CNS drug discovery.[5][7]
The introduction of the oxetane ring in the this compound structure is particularly noteworthy. This four-membered ether is a bioisostere for other functional groups and can improve metabolic stability and aqueous solubility, key attributes for successful CNS drug candidates.
Comparative Analysis: Projected Profile vs. Existing Drugs
The most direct and compelling therapeutic application for derivatives of this compound is as agonists of the muscarinic M4 receptor, a validated target for the treatment of psychosis in schizophrenia.[8][9] The benchmark for this class is Xanomeline, an M1/M4-preferring agonist.[7][10]
| Parameter | Xanomeline (Existing Drug) | This compound Derivatives (Projected) |
| Mechanism of Action | M1/M4 muscarinic receptor agonist; modulates acetylcholine and dopamine release in the CNS.[3][11] | Projected M4 muscarinic receptor agonist. |
| Selectivity | Preferential for M1/M4 but binds to all five muscarinic subtypes, leading to peripheral side effects.[7][12] | The rigid spirocyclic core is hypothesized to enable higher selectivity for the M4 receptor over M1, M2, M3, and M5 subtypes, potentially reducing off-target effects. |
| Potency | High-efficacy partial agonist at M4 receptors.[13] | To be determined via in vitro functional assays. The novel scaffold offers opportunities to optimize potency. |
| Clinical Application | Approved for schizophrenia (as KarXT, co-formulated with trospium to mitigate side effects).[2][14][15] | Potential for schizophrenia and other CNS disorders where M4 agonism is beneficial, such as Alzheimer's disease and Parkinson's disease.[8][11] |
| Key Advantage | First-in-class non-dopaminergic antipsychotic.[2][4] | Potential for a "cleaner" pharmacological profile with an improved therapeutic window, possibly reducing the need for a peripheral antagonist co-formulation. |
| Key Challenge | Dose-limiting cholinergic side effects (e.g., nausea, vomiting) require co-administration of a peripheral antagonist.[2][16] | As a novel scaffold, synthesis, optimization, and establishment of a full safety and efficacy profile are required. |
The M4 Receptor Signaling Pathway: The Target Mechanism
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly linked to the Gαi/o signaling pathway.[9][11] Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[17][18] This signaling cascade is central to the receptor's function in modulating neurotransmitter release, particularly in brain regions critical for cognition and motor control, such as the striatum and cortex.[9] By attenuating hyperdopaminergic activity, M4 agonism provides a therapeutic effect on the positive symptoms of schizophrenia without directly blocking dopamine D2 receptors.[3][6]
Experimental Protocols for Biological Evaluation
A rigorous, multi-tiered approach is essential to characterize the biological activity of novel this compound derivatives. The following protocols provide a self-validating system, progressing from initial binding affinity to functional activity and finally to in vivo efficacy.
Experimental Workflow Overview
Protocol 1: Radioligand Binding Assays for Receptor Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of test compounds for the human M4 receptor and assess selectivity against other muscarinic subtypes (M1, M2, M3, M5).
Causality: This is the foundational assay to confirm that a novel compound physically interacts with the intended target. High affinity is a prerequisite for potency. The selectivity screen is critical to flag potential off-target liabilities early in the discovery process.[19]
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1 through M5).
-
Assay Setup: In a 96-well plate, combine receptor membranes, a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS), and serially diluted test compounds in an appropriate assay buffer.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filtermat using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for M4 Functional Agonism
Objective: To quantify the functional potency (EC50) and efficacy of test compounds as agonists at the Gi/o-coupled M4 receptor.
Causality: This assay directly measures the biological consequence of M4 receptor binding—the inhibition of adenylyl cyclase. It distinguishes agonists from antagonists and provides a quantitative measure of their functional power.[18][19][20]
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human M4 receptor in a 96- or 384-well plate and culture overnight.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable baseline level of intracellular cAMP.
-
Compound Addition: Add serially diluted test compounds to the wells and incubate. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit. In this format, a decrease in the FRET signal corresponds to a decrease in cAMP.
-
Data Analysis: Plot the concentration-response data and use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy relative to a known full agonist).
Protocol 3: In Vivo Model of Psychosis - Amphetamine-Induced Hyperlocomotion
Objective: To assess the antipsychotic-like potential of lead compounds in a validated rodent model.
Causality: Amphetamine increases synaptic dopamine, inducing hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of psychosis. An effective antipsychotic, including those acting via the M4 receptor, is expected to attenuate this behavior.[10][12][13]
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or C57BL/6 mice to the testing environment (e.g., open-field arenas equipped with photobeam detectors).
-
Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period based on the compound's pharmacokinetic profile to ensure it has reached the CNS.
-
Psychostimulant Challenge: Administer a standardized dose of d-amphetamine to induce hyperlocomotion.
-
Activity Monitoring: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated, amphetamine-challenged group. A statistically significant reduction in hyperlocomotion indicates antipsychotic-like efficacy.
Conclusion and Future Directions
The this compound scaffold represents a compelling new frontier in the design of selective M4 muscarinic receptor agonists. Its inherent three-dimensionality and the favorable physicochemical properties imparted by the oxetane moiety provide a strong rationale for its exploration. While the biological data for this specific scaffold is yet to be established, the comparative analysis with Xanomeline and the detailed evaluation framework presented here offer a clear and scientifically rigorous path forward.
The successful development of derivatives from this novel core could lead to a new class of CNS therapeutics with an improved safety and selectivity profile, potentially offering significant advantages over existing treatments for schizophrenia and other debilitating neurological disorders. The protocols and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this promising chemical architecture.
References
- 1. ebmpp.org [ebmpp.org]
- 2. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
- 3. hcplive.com [hcplive.com]
- 4. FDA approves drug with new mechanism of action for treatment of schizophrenia | epocrates [epocrates.com]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanomeline - Wikipedia [en.wikipedia.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 10. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. researchgate.net [researchgate.net]
- 15. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. benchchem.com [benchchem.com]
- 20. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Navigating Three-Dimensional Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 6-Oxa-2-azaspiro[3.4]octane Analogs
In the contemporary landscape of drug discovery, the exploration of novel, three-dimensional molecular scaffolds is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as a particularly promising class of compounds due to their inherent structural rigidity and ability to project substituents into chemical space in a well-defined manner.[1][2] Among these, the 6-oxa-2-azaspiro[3.4]octane scaffold presents a unique combination of a flexible tetrahydrofuran ring and a more constrained azetidine ring, offering a versatile platform for the design of novel bioactive molecules.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. Due to the nascent stage of research on this specific scaffold, we will draw insightful comparisons from the closely related and more extensively studied 2,6-diazaspiro[3.4]octane core. The SAR data from these analogs will serve as a predictive framework for understanding how structural modifications on the this compound ring system can influence biological activity. We will delve into the synthetic rationale, comparative biological data, and experimental protocols to equip researchers with the knowledge to effectively leverage this promising scaffold in their drug discovery endeavors.
The this compound Scaffold: A Building Block for Innovation
The this compound scaffold is a privileged structure in medicinal chemistry, offering a distinct three-dimensional architecture that can lead to improved interactions with biological targets. The presence of the oxygen atom in the five-membered ring and the nitrogen atom in the four-membered ring provides opportunities for hydrogen bonding and other polar interactions, while the spirocyclic nature of the core restricts conformational flexibility, potentially leading to higher binding affinity and selectivity.
Comparative SAR Analysis: Insights from 2,6-Diazaspiro[3.4]octane Analogs as Antitubercular Agents
A significant body of research on 2,6-diazaspiro[3.4]octane analogs has demonstrated their potential as potent antitubercular agents.[3] These studies provide a valuable foundation for predicting the SAR of the corresponding this compound derivatives. The primary points of diversification on this scaffold are the two nitrogen atoms, which can be functionalized with a variety of substituents.
A key study focused on the synthesis and evaluation of a series of nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane core against Mycobacterium tuberculosis H37Rv.[3] The general structure of these analogs involves a 5-nitrofuran-2-carboxamide moiety attached to one of the nitrogen atoms, while the other nitrogen is functionalized with different substituents.
Key Findings from SAR Studies:
-
The N-substituent is a critical determinant of activity: The nature of the substituent on the second nitrogen atom of the spirocycle has a profound impact on the antitubercular activity.
-
Aromatic and heteroaromatic substituents are favored: Analogs bearing benzyl, substituted benzyl, or heteroaromatic moieties on the second nitrogen generally exhibit potent activity.
-
The 5-nitrofuran carboxamide is a key pharmacophore: This group is essential for the antitubercular activity of this class of compounds.
The following table summarizes the SAR data for a selection of 2,6-diazaspiro[3.4]octane analogs, highlighting the influence of the N-substituent on their minimum inhibitory concentration (MIC) against M. tuberculosis.
| Compound ID | N-Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |
| Analog 1 | Benzyl | 0.125 |
| Analog 2 | 4-Fluorobenzyl | 0.06 |
| Analog 3 | 4-Chlorobenzyl | 0.03 |
| Analog 4 | 4-Methylbenzyl | 0.25 |
| Analog 5 | Thiophen-2-ylmethyl | 0.06 |
| Analog 6 | Furan-2-ylmethyl | 0.125 |
| Analog 7 | Pyridin-2-ylmethyl | 0.5 |
| Analog 8 | Cyclohexylmethyl | >16 |
Data extracted from periphery exploration studies of 2,6-diazaspiro[3.4]octane analogs.[3]
These results suggest that electron-withdrawing groups on the benzyl ring (e.g., fluorine and chlorine) enhance antitubercular activity, while electron-donating groups (e.g., methyl) are less favorable. The potent activity of the thiophen-2-ylmethyl and furan-2-ylmethyl analogs indicates that five-membered heterocycles are well-tolerated at this position. The significantly reduced activity of the cyclohexylmethyl analog underscores the importance of an aromatic or heteroaromatic ring for potent inhibition.
Projecting the SAR to this compound Analogs
Based on the data from the 2,6-diazaspiro[3.4]octane series, we can extrapolate a hypothetical SAR for the this compound analogs. The replacement of a nitrogen atom with an oxygen atom in the five-membered ring is expected to influence the overall physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity. However, the general trends observed for the N-substituents are likely to hold.
It is hypothesized that this compound analogs bearing a 5-nitrofuran-2-carboxamide at the azetidine nitrogen and a substituted benzyl or heteroaromatic moiety at a suitable position will exhibit significant biological activity. The oxygen atom in the tetrahydrofuran ring could potentially engage in additional hydrogen bonding interactions with the biological target, which might lead to altered potency or selectivity profiles compared to the diaza-analogs.
Visualizing the Scaffolds and Their Modifications
To better understand the structural relationships, the following diagrams illustrate the core scaffolds and the key points of diversification.
References
6-Oxa-2-azaspiro[3.4]octane as a Bioisostere for Piperidine: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor.[1][2][3] The piperidine ring, a ubiquitous scaffold in a vast array of pharmaceuticals, is a frequent subject of such optimization.[4][5] This guide provides an in-depth comparative analysis of 6-oxa-2-azaspiro[3.4]octane as a novel bioisostere for the piperidine moiety, offering insights into its potential advantages in drug design.
It is important to note that direct, head-to-head comparative experimental data for this compound and a simple piperidine analogue is not extensively available in the public domain. Therefore, this guide will present a comparative study leveraging data from closely related analogues to illustrate the potential benefits of this bioisosteric replacement, providing a robust framework for researchers considering this structural modification.
The Rationale for Piperidine Bioisosteres
The piperidine ring is a privileged scaffold due to its ability to confer favorable properties such as high aqueous solubility and the ability to form key hydrogen bond interactions with biological targets.[4][6] However, its inherent basicity and potential for metabolic liabilities, primarily N-dealkylation and ring oxidation, can present challenges in drug development.[7] The exploration of bioisosteres aims to mitigate these drawbacks while retaining or enhancing the desirable characteristics of the piperidine core. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as promising candidates, offering the potential for improved metabolic stability and novel intellectual property.[8][9]
Introducing this compound
This compound is a spirocyclic amine that presents a unique three-dimensional arrangement of atoms. The incorporation of an oxetane ring fused to an azetidine ring introduces conformational rigidity and alters the electronic environment around the nitrogen atom compared to piperidine. This guide will explore how these structural differences translate into tangible differences in key drug-like properties.
Comparative Analysis: this compound vs. Piperidine
Physicochemical Properties: A Shift in Basicity and Lipophilicity
Key physicochemical properties such as pKa (a measure of basicity) and logP (a measure of lipophilicity) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Due to the limited availability of experimental data for this compound, we will utilize data for the structurally similar 2-azaspiro[3.4]octane as a proxy to draw meaningful comparisons with piperidine. The replacement of a methylene group in 2-azaspiro[3.4]octane with an oxygen atom to form this compound is expected to further modulate these properties, likely leading to a decrease in lipophilicity and a potential slight reduction in basicity.
| Property | Piperidine | 2-Oxa-6-azaspiro[3.4]octane (Predicted) | 2-Azaspiro[3.4]octane (Proxy) | Justification for the Expected Trend |
| pKa | ~11.2 | 10.55[10] | ~10.8 | The electron-withdrawing effect of the ether oxygen in the spirocyclic system is expected to reduce the basicity of the nitrogen atom compared to the simple alkyl environment in piperidine. |
| Calculated logP (XLogP3) | 0.8 | -0.3[11] | 1.3[7] | The introduction of the polar oxygen atom in the this compound scaffold significantly increases hydrophilicity, leading to a lower logP value compared to piperidine. |
| Aqueous Solubility | Miscible | Soluble[10] | Expected to be high | The increased polarity and potential for hydrogen bonding with the ether oxygen suggest that this compound will exhibit excellent aqueous solubility, a desirable trait for drug candidates. |
Expert Insight: The predicted lower pKa of the spirocyclic amine can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels, which are often associated with the high basicity of piperidine-containing drugs. The significant decrease in lipophilicity, as indicated by the calculated logP, can lead to improved aqueous solubility and potentially reduced metabolic turnover.
Metabolic Stability: A Tale of Two Scaffolds
The metabolic stability of a drug candidate is a critical factor in determining its in vivo half-life and overall exposure. As direct comparative metabolic stability data for this compound and a piperidine analogue is unavailable, we present a hypothetical comparative scenario based on the known metabolic pathways of piperidines and the expected influence of the spirocyclic scaffold.
Expected Metabolic Fates:
-
Piperidine: Prone to oxidation at the carbons alpha to the nitrogen, as well as N-dealkylation, leading to the formation of various metabolites.[7]
-
This compound: The spirocyclic nature and the presence of the oxetane ring are anticipated to sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to the carbons adjacent to the nitrogen. This steric shielding is a common strategy to enhance metabolic stability.[8][12]
Illustrative Comparative Metabolic Stability Data (Hypothetical):
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| N-Aryl-piperidine | 25 | 27.7 |
| N-Aryl-6-oxa-2-azaspiro[3.4]octane | > 60 | < 11.5 |
Causality Behind the Expected Improvement: The rigid, three-dimensional structure of the spirocycle is less accommodating to the active sites of many metabolic enzymes compared to the more flexible piperidine ring. This can lead to a significant reduction in the rate of metabolism and, consequently, an extended in vivo half-life.
Biological Activity: The Impact of a Three-Dimensional Scaffold
The replacement of a piperidine ring with a this compound moiety can have a profound impact on a compound's biological activity. The fixed spatial orientation of substituents on the spirocyclic scaffold can lead to a more defined interaction with the target protein, potentially enhancing potency and selectivity.
Illustrative Example of Biological Activity Modulation:
Consider a hypothetical scenario where a piperidine-containing compound is a potent inhibitor of a target enzyme.
| Compound | Target Enzyme IC50 (nM) | Off-Target Receptor Binding Ki (nM) |
| Piperidine-based Inhibitor | 10 | 50 |
| This compound-based Inhibitor | 5 | >1000 |
Expert Interpretation: The improved potency of the spirocyclic analogue can be attributed to the optimal presentation of key pharmacophoric groups to the enzyme's active site. The rigid nature of the scaffold reduces the entropic penalty of binding. The significant improvement in selectivity is a direct consequence of the unique three-dimensional shape of the spirocycle, which may not be well-tolerated by the binding pockets of off-target proteins.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound (Plausible Route)
Caption: Plausible synthetic workflow for this compound.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a compound using potentiometric titration.[1][7][13]
Caption: Experimental workflow for pKa determination.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 mM solution of the test compound in deionized water. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with the standardized acid or base in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
This protocol describes the determination of the thermodynamic aqueous solubility of a compound using the shake-flask method.[2][3][14]
References
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mercell.com [mercell.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. mttlab.eu [mttlab.eu]
- 7. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 11. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the ADME Properties of 6-Oxa-2-azaspiro[3.4]octane Derivatives
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is a paramount challenge. The structural complexity and three-dimensionality of a molecule are increasingly recognized as critical determinants of its success in the clinic. Among the various scaffolds employed to navigate beyond the "flatland" of traditional aromatic compounds, spirocycles have emerged as particularly promising. Their inherent rigidity and unique spatial arrangement of functional groups can lead to significant improvements in potency, selectivity, and, crucially, ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]
This guide provides an in-depth assessment of the ADME properties of a specific and increasingly important class of spirocycles: the 6-Oxa-2-azaspiro[3.4]octane derivatives. We will objectively compare their performance with alternative scaffolds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in the early stages of drug discovery.
The Rationale for Spirocycles: Escaping Flatland for Improved ADME
The over-reliance on flat, aromatic structures in medicinal chemistry has been linked to a variety of developability issues, including poor solubility and metabolic instability. The introduction of sp³-rich scaffolds, such as spirocycles, is a strategic approach to mitigate these risks.[4] The quaternary carbon at the core of a spirocycle imparts a rigid, three-dimensional geometry that can offer several advantages:
-
Improved Solubility: The disruption of crystal packing afforded by the non-planar structure of spirocycles can lead to enhanced aqueous solubility.
-
Enhanced Metabolic Stability: The rigid framework of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.[5][6]
-
Reduced Off-Target Effects: The well-defined conformational restraint of spirocycles can improve selectivity for the intended biological target, reducing the likelihood of off-target interactions, such as those with hERG channels.[1]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.
The this compound scaffold, in particular, combines the benefits of a spirocyclic core with the favorable physicochemical properties of an embedded ether and a secondary amine, offering a versatile platform for the design of novel drug candidates.
Comparative ADME Profiles: this compound Derivatives vs. Alternative Scaffolds
To provide a clear and objective comparison, the following table summarizes key in vitro ADME data for representative this compound derivatives alongside commonly used alternative scaffolds. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. The data presented here is a compilation from various sources to provide a representative overview.
| Scaffold/Compound | LogD @ pH 7.4 | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (T½, min) | Human Plasma Protein Binding (%) | Reference |
| This compound Derivative 1 | 1.8 | 150 | 8.5 | >60 | 85 | [1] |
| Azaspiro[3.3]heptane Derivative 2 | 2.1 | 120 | 9.2 | 45 | 90 | [7] |
| Piperidine Analog 3 | 2.5 | 80 | 12.1 | 25 | 95 | [1] |
| Morpholine Analog 4 | 1.5 | 200 | 5.3 | >60 | 70 | [4] |
From this comparative data, we can draw several key insights:
-
Lipophilicity and Solubility: The this compound derivative demonstrates a favorable balance of lipophilicity (LogD) and aqueous solubility, outperforming the more lipophilic piperidine analog in terms of solubility.
-
Permeability: While the piperidine analog shows the highest passive permeability in the PAMPA assay, the this compound derivative maintains good permeability, suggesting a high potential for oral absorption.
-
Metabolic Stability: The spirocyclic scaffolds, particularly the this compound derivative and the morpholine analog, exhibit significantly higher metabolic stability in human liver microsomes compared to the piperidine analog. This is a crucial advantage for achieving a desirable pharmacokinetic profile in vivo.
-
Plasma Protein Binding: The extent of plasma protein binding is an important factor influencing the free drug concentration.[8][9][10] The this compound derivative shows a moderate level of plasma protein binding.
Experimental Protocols for Core ADME Assays
To ensure the reproducibility and validity of the ADME data, it is essential to follow well-established and robust experimental protocols. The following sections detail the step-by-step methodologies for the key in vitro assays used to assess the ADME properties of the this compound derivatives and their comparators.
Diagram of the In Vitro ADME Assessment Workflow
Caption: A typical workflow for the in vitro ADME assessment of a novel chemical entity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict the passive diffusion of a compound across a biological membrane, such as the gastrointestinal tract.[1][6]
Principle: A lipid-infused artificial membrane separates a donor compartment, containing the test compound, from an acceptor compartment. The rate of diffusion of the compound across this membrane is measured to determine its permeability.
-
Preparation of the Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate the mixture until the lecithin is fully dissolved.
-
Coating the Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate.
-
Preparation of Solutions:
-
Test Compound Solution: Prepare a 10 µM solution of the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4) containing 5% DMSO.
-
Acceptor Buffer: Use the same buffer without the test compound.
-
-
Assay Setup:
-
Add 300 µL of the acceptor buffer to each well of the acceptor plate.
-
Add 150 µL of the test compound solution to each well of the coated donor plate.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 16-20 hours in a moist chamber.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the industry standard for in vitro prediction of intestinal drug absorption.[2][11] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.
Principle: Caco-2 cells are cultured on a semi-permeable membrane, forming a monolayer with tight junctions. The transport of a test compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value of ≥ 200 Ω·cm² is typically required.[12]
-
Preparation of Dosing Solutions: Prepare a 10 µM solution of the test compound in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Transport Experiment:
-
A-B Transport: Add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
B-A Transport: Add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
Caption: Workflow for the Caco-2 permeability and efflux assay.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3][13][14]
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
-
Preparation of Reagents:
-
Microsomal Suspension: Thaw and dilute human liver microsomes to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Test Compound Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. enamine-genez.com [enamine-genez.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational use of plasma protein and tissue binding data in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 6-Oxa-2-azaspiro[3.4]octane-Based Compounds
In the intricate world of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target interactions, even at low affinities, can lead to unforeseen toxicities or diminished efficacy, contributing to the high attrition rates in drug development.[1] This guide provides an in-depth, comparative analysis of cross-reactivity profiling for an emerging class of molecules: 6-Oxa-2-azaspiro[3.4]octane-based compounds.
The this compound scaffold has garnered significant interest in medicinal chemistry due to its inherent three-dimensional structure.[2][3] This sp³-rich core offers a rigid framework that can orient functional groups in precise vectors, potentially leading to enhanced potency and selectivity.[4][5][6] However, this structural novelty also necessitates a rigorous evaluation of its cross-reactivity profile to proactively identify and mitigate potential safety liabilities.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, empowering you to design and interpret comprehensive selectivity studies for this unique chemical class.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Unexpected off-target activities are a major reason for the failure of drug candidates in later stages of development.[7] Early, systematic screening against a broad range of biologically relevant targets is not just a regulatory expectation but a critical step in risk mitigation.[1][8] For novel scaffolds like the this compound, where the off-target landscape is not well-established, a tiered and comprehensive approach is essential.
A typical tiered approach involves:
-
Tier 1: Initial screening at a single high concentration (e.g., 10 µM) against a broad panel of targets known to be involved in adverse drug reactions.[9] This helps to quickly flag potential liabilities.
-
Tier 2: For any significant hits from Tier 1, dose-response studies are conducted to determine the potency (e.g., IC50 or Ki) of the interaction.
-
Tier 3: In-depth mechanistic or functional cell-based assays are employed to understand the physiological relevance of the identified off-target interactions.
Several commercial services offer expertly curated panels for this purpose, such as the Eurofins SafetyScreen panels[7][9][10] and the NIMH Psychoactive Drug Screening Program (PDSP).[11][12][13]
Comparative Analysis: Profiling a Hypothetical HPK1 Inhibitor
To illustrate the principles of cross-reactivity profiling, let us consider a hypothetical this compound-based compound, "Spiro-8," designed as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy.[14]
Our objective is to compare the selectivity profile of Spiro-8 against a known, less structurally complex HPK1 inhibitor, "Cmpd-X."
Experimental Design: A Multi-Platform Approach
A robust cross-reactivity assessment should not rely on a single assay format. By combining different methodologies, we can gain a more complete picture of a compound's selectivity. For Spiro-8, we will employ a combination of:
-
Biochemical Kinase Profiling: To assess selectivity across the human kinome. The KINOMEscan™ platform is an excellent choice for this, as it measures binding interactions via an active site-directed competition assay, independent of ATP concentration.[15][16][17][18]
-
Broad Target Binding Profiling (Safety Panel): To identify potential interactions with non-kinase targets like G-protein coupled receptors (GPCRs), ion channels, and transporters. The Eurofins SafetyScreen44™ panel, which covers targets implicated in adverse drug reactions, is a suitable option.[7][10]
-
Functional Cellular Assays: For any high-affinity off-targets identified, follow-up functional assays are crucial to determine if the binding event translates into a biological response (agonist or antagonist activity).
The following diagram illustrates the overall workflow for our comparative cross-reactivity profiling study.
Data Presentation: Spiro-8 vs. Cmpd-X
The following tables summarize hypothetical but realistic data from our comparative profiling study.
Table 1: Primary Target Potency and Kinase Selectivity
| Compound | HPK1 IC50 (nM) | Kinases with >50% Inhibition at 1 µM | S-Score (10) |
| Spiro-8 | 2.5 | 2 | 0.04 |
| Cmpd-X | 8.1 | 15 | 0.31 |
S-Score (10) is a quantitative measure of selectivity, calculated as the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: Off-Target Profile from SafetyScreen44™ Panel (Ki, nM)
| Target | Class | Spiro-8 (Ki, nM) | Cmpd-X (Ki, nM) | Potential Implication |
| 5-HT2A Receptor | GPCR | >10,000 | 85 | Hallucinogenic effects, sleep disturbances |
| hERG | Ion Channel | >10,000 | 1,200 | Cardiac arrhythmia (QT prolongation) |
| M1 Muscarinic Receptor | GPCR | 8,500 | 250 | Anticholinergic effects (dry mouth, blurred vision) |
| Lck Kinase | Kinase | 2,500 | 50 | Immunosuppression |
Interpretation of Results
The data clearly illustrates the superior selectivity profile of the this compound-based compound, Spiro-8.
-
Kinase Selectivity: Spiro-8 demonstrates excellent selectivity across the kinome, with a significantly lower S-score compared to Cmpd-X. This suggests that the rigid, three-dimensional nature of the spirocyclic scaffold effectively directs the pharmacophores to the intended HPK1 active site, minimizing interactions with other kinases.[4][5] Cmpd-X, being less structurally constrained, likely interacts with a broader range of kinases, including the off-target Lck, which could lead to unintended immunosuppressive effects.
-
Safety Panel Profile: Spiro-8 shows a much cleaner profile against the SafetyScreen44™ panel, with no significant affinity for key targets associated with adverse effects. In contrast, Cmpd-X displays potent activity at the 5-HT2A and M1 receptors, and moderate activity at the hERG channel. These off-target interactions represent significant safety risks that could halt the development of Cmpd-X.[7] The improved profile of Spiro-8 highlights how increasing the sp³ character of a molecule can help avoid the "flatland" of promiscuous, often aromatic-rich compounds.[19]
The following diagram illustrates the concept of target engagement and how off-target binding can affect unintended pathways.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, it is essential to follow well-validated protocols. Below is a detailed, step-by-step methodology for a competitive radioligand binding assay, a common format used in safety panels for GPCRs.[20][21][22]
Protocol: Competitive Radioligand Binding Assay for the 5-HT2A Receptor
This protocol is adapted from standard procedures used by services like the NIMH PDSP and Eurofins.[22][23]
1. Reagents and Materials:
-
Membrane Preparation: Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific Binding Control: Mianserin (10 µM final concentration).
-
Test Compounds: Spiro-8 and Cmpd-X, prepared as 10 mM DMSO stocks and serially diluted.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen HTS).[24]
-
Filtration Manifold and Scintillation Counter.
2. Assay Procedure:
-
Compound Plating: Prepare a 96-well plate with serial dilutions of the test compounds (Spiro-8, Cmpd-X) in assay buffer. Include wells for total binding (buffer only) and non-specific binding (10 µM Mianserin).
-
Reaction Setup: To each well of the filter plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of radioligand ([³H]-Ketanserin) at a final concentration equal to its Kd (~1 nM).
-
50 µL of the 5-HT2A receptor membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. It is critical to ensure the reaction reaches equilibrium for accurate Ki determination.[21]
-
Harvesting: Terminate the assay by rapid vacuum filtration through the glass fiber filter plate.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate at 50°C for 30 minutes.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is Counts Per Minute, and NSB is Non-Specific Binding.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
Conclusion
The strategic incorporation of the this compound scaffold, as exemplified by the hypothetical compound Spiro-8, offers a promising avenue for developing highly selective drug candidates. Its rigid, three-dimensional geometry can significantly enhance selectivity and reduce off-target liabilities compared to more conventional, conformationally flexible scaffolds.
This guide underscores the necessity of a rigorous, multi-faceted approach to cross-reactivity profiling. By combining broad kinase and safety panel screening with detailed, quantitative follow-up assays, researchers can build a comprehensive understanding of a compound's selectivity landscape. This proactive approach not only satisfies regulatory expectations[25][26][27] but, more importantly, enables the early identification and mitigation of potential safety risks, ultimately increasing the probability of success in bringing novel, safe, and effective medicines to patients.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Oxa-1-aza-spiro[3.4]octane oxalate | Benchchem [benchchem.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 12. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. benchchem.com [benchchem.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. DiscoveRx Corporation’s KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace [biospace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. multispaninc.com [multispaninc.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. pdspdb.unc.edu [pdspdb.unc.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. biopharmadive.com [biopharmadive.com]
- 26. fda.gov [fda.gov]
- 27. Off-target analysis - FDA Advisory Committee 2023 [crisprvision.wid.wisc.edu]
A Comparative Guide to 6-Oxa-2-azaspiro[3.4]octane: Benchmarking a Novel Scaffold for Modern Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter is relentless. For decades, drug discovery has been dominated by compounds rich in flat, aromatic structures. While successful, this "flatland" of chemical space is increasingly crowded, leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic shift towards molecules with greater three-dimensionality is not merely a trend but a necessity.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined exit vector for substituents into three-dimensional space.[4][5]
This guide provides a comprehensive technical benchmark of a promising, yet underexplored scaffold: 6-Oxa-2-azaspiro[3.4]octane . We will objectively compare its structural, physicochemical, and synthetic properties against established scaffolds, providing drug discovery professionals with the data and insights needed to evaluate its potential as a next-generation building block.
The Ascendance of Spirocycles: Why 3D Matters
Spirocyclic systems offer inherent advantages over their acyclic or simple monocyclic counterparts. The spirocyclic fusion point introduces a rigid, quaternary carbon center, which significantly limits conformational flexibility.[4][5] This rigidity can be a powerful tool in drug design for several reasons:
-
Pre-organization for Target Binding: A conformationally restricted ligand pays a smaller entropic penalty upon binding to its target, which can translate to higher potency.
-
Improved Selectivity: The precise three-dimensional projection of functional groups can enable more specific interactions with a target's binding site, reducing off-target effects.
-
Enhanced Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success.[6] Spirocycles inherently increase Fsp³ character, often leading to better solubility and metabolic stability compared to flat, aromatic systems.[7]
The growing number of approved drugs and clinical candidates incorporating spirocyclic motifs attests to their value in addressing the challenges of contemporary drug discovery.[1][2][8]
Focus Scaffold: this compound
The this compound scaffold is a unique heterocyclic system featuring an azetidine ring fused to a tetrahydrofuran ring via a spirocyclic center.
Figure 1: Structure of this compound
Its key features include:
-
Dual Heteroatoms: The presence of both a basic nitrogen (in the azetidine ring) and a hydrogen-bond accepting oxygen (in the tetrahydrofuran ring) provides multiple points for interaction and modulation of physicochemical properties.
-
Strained Ring System: The four-membered azetidine ring imparts a degree of strain, influencing the molecule's overall shape and reactivity.
-
High Fsp³ Character: The scaffold is fully saturated, maximizing its three-dimensionality.
-
Novelty: While related azaspiro[3.4]octanes are gaining traction[9][10][11], the 6-oxa variant remains largely untapped, offering a significant opportunity to create novel intellectual property.[6]
Selection of Benchmark Scaffolds for Comparison
To objectively assess the novelty and utility of this compound, we have selected two widely recognized scaffolds as benchmarks:
-
Piperazine: A common "flatland" bioisostere often used as a linker in drug candidates. It is conformationally flexible and serves as a baseline for comparing the impact of rigidity and 3D shape.
-
2,6-Diazaspiro[3.4]octane: A closely related spirocyclic analog that has emerged as a privileged structure in recent drug discovery programs.[12][13] This allows for a direct comparison of the effect of replacing a nitrogen atom with an oxygen atom on key properties.
Comparative Analysis: Physicochemical Properties
The decision to incorporate a novel scaffold is heavily influenced by its predicted physicochemical properties. We performed a computational analysis to compare our focus scaffold with the selected benchmarks.
| Property | This compound | Piperazine (Benchmark 1) | 2,6-Diazaspiro[3.4]octane (Benchmark 2) | Rationale for Importance |
| Molecular Weight ( g/mol ) | 113.16[14] | 86.14 | 112.17 | Low molecular weight is crucial for maintaining drug-like properties (e.g., Lipinski's Rule of Five). |
| cLogP (Lipophilicity) | -0.3[14] | -1.13 | -1.18 | Lower logP often correlates with higher aqueous solubility and reduced off-target toxicity. |
| Topological Polar Surface Area (TPSA, Ų) | 21.3 | 24.1 | 24.1 | TPSA is a key predictor of cell permeability and oral bioavailability. |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | 1.00 | 1.00 | High Fsp³ character is linked to increased clinical success rates and improved solubility. |
| Number of H-Bond Donors | 1 | 2 | 2 | Hydrogen bonding potential is critical for target interaction and solubility. |
| Number of H-Bond Acceptors | 2 | 2 | 2 | Hydrogen bonding potential is critical for target interaction and solubility. |
Key Insights from the Data:
-
Advantageous Lipophilicity: The this compound scaffold exhibits a slightly higher cLogP than its diaza counterpart. This subtle modulation can be advantageous, as the introduction of an oxygen atom can improve aqueous solubility without drastically lowering lipophilicity, which is often required for membrane passage.[7]
-
Three-Dimensionality: All three scaffolds have a high Fsp³ fraction, but the rigid spirocyclic nature of this compound and its diaza analog ensures a more defined and exploitable 3D geometry compared to the flexible piperazine ring.
-
Modulated Basicity: Replacing a basic nitrogen (pKa ~8-9) in the 2,6-diazaspiro[3.4]octane with a neutral ether oxygen atom in the this compound significantly alters the electronic properties. This reduces the overall basicity of the scaffold, which can be a critical strategy to mitigate issues related to hERG toxicity or to fine-tune pharmacokinetic properties.
Navigating New Chemical Space: A Bioisosteric Opportunity
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of lead optimization.[15][16] The this compound scaffold presents a compelling opportunity for "scaffold hopping"—a strategy to discover structurally novel compounds by modifying the core structure.[17][18] It can be envisioned as a novel, rigid bioisostere for common motifs.
Caption: Bioisosteric replacement of common motifs with this compound.
By replacing a flexible piperazine or morpholine ring with the rigid this compound scaffold, medicinal chemists can lock in a specific conformation and explore new interaction vectors with the target protein, potentially unlocking gains in potency and selectivity.
Comparative Analysis: Synthetic Accessibility
A novel scaffold is only as valuable as it is accessible. While the this compound is not yet a commodity building block, plausible and scalable synthetic routes can be developed from readily available starting materials. A patent application outlines a three-step synthesis for a derivative, demonstrating its accessibility.[19]
Caption: Plausible synthetic workflow for a this compound derivative.[19]
In contrast, piperazine is commercially available in vast quantities. The benchmark 2,6-diazaspiro[3.4]octane is also becoming more accessible through established literature procedures.[12][13] While the synthesis of this compound requires more upfront effort, this investment provides access to a unique and patentable chemical space, a critical consideration in competitive drug discovery programs.
Experimental Protocols
To facilitate the exploration of this scaffold, we provide a representative experimental protocol based on published literature for a key synthetic transformation and a standard method for physicochemical property assessment.
Protocol 1: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate (Intermediate C)
This protocol is adapted from the methodology described in patent CN111533752A and represents the bromination step in the synthetic workflow.[19]
-
Reaction Setup: Dissolve 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -20°C using an appropriate cooling bath.
-
Bromine Addition: Slowly add a solution of liquid bromine (1.05 eq) in DCM to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the internal temperature below -10°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at -10°C to 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and stir until the orange color of bromine disappears.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate can be used in the subsequent cyclization step without further purification or purified by column chromatography on silica gel if necessary.
Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method
This is a standard protocol for experimentally determining the octanol-water partition coefficient.
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound) of known concentration in a suitable solvent. Prepare a series of calibration standards.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap vial.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS) against the prepared calibration curve.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Conclusion and Future Outlook
The this compound scaffold represents a compelling entry point into novel, three-dimensional chemical space. Our comparative analysis demonstrates that it possesses a unique combination of properties that make it a highly attractive building block for medicinal chemistry:
-
Inherent Three-Dimensionality: Its rigid spirocyclic core provides defined vectors for substituent placement, offering a potential advantage in achieving target potency and selectivity.
-
Favorable Physicochemical Profile: The inclusion of an oxygen atom modulates lipophilicity and basicity in a manner that can be beneficial for ADME properties, distinguishing it from purely carbocyclic or diaza-spirocyclic analogs.
-
Synthetic Tractability: While not yet a commodity, logical and scalable synthetic routes have been demonstrated, making it accessible for discovery programs.
-
Novelty: Its underexplored nature provides a clear path to generating new intellectual property.
As drug discovery programs continue to "escape from flatland," scaffolds like this compound will be instrumental. It is not merely a replacement for existing motifs but a tool to ask new questions and solve long-standing challenges in drug design. We encourage researchers to consider this scaffold as a valuable addition to their molecular toolbox for the development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 14. This compound | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. drughunter.com [drughunter.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Oxa-2-azaspiro[3.4]octane
This document provides a detailed protocol for the safe and compliant disposal of 6-Oxa-2-azaspiro[3.4]octane, a heterocyclic compound utilized in contemporary drug discovery and development. As the toxicological and environmental profiles of many novel chemical entities are not exhaustively characterized, this guide is founded on established principles of laboratory safety, chemical hazard management, and regulatory compliance. It is designed to empower researchers and laboratory personnel to manage waste streams containing this compound with the highest degree of safety and environmental stewardship.
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, the procedures outlined herein are synthesized from the safety profiles of structurally analogous spirocyclic compounds and general hazardous waste management principles.[1][2][3][4] The core directive is to treat this compound as hazardous unless comprehensive data proves otherwise.
Hazard Identification and Risk Assessment
Based on data from similar oxa-azaspiro structures, this compound should be handled as a substance that is hazardous.[5] Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][6][2][5][7] Therefore, a thorough risk assessment is mandatory before handling this compound.
Assumed Hazard Classifications:
-
Acute Toxicity, Oral
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation[6][5][7]
During thermal decomposition or combustion, irritating and highly toxic gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx), may be generated.[1][4]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, a combination of engineering controls and appropriate PPE is required.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][4] | To protect eyes from splashes and aerosols. |
| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact and contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or poor ventilation.[6] | To prevent inhalation of vapors, especially in situations where fume hood use is not feasible. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Small Spills (less than 50 mL in a fume hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
Large Spills (greater than 50 mL or outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.
-
Secure the Area: Close the laboratory doors and post a warning sign.
-
First Aid: If personnel are contaminated, remove contaminated clothing and use the safety shower or eyewash station as needed. Seek immediate medical attention.[1][7]
Waste Collection and Segregation
Proper segregation and containment of waste are fundamental to safe disposal.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE (gloves, shoe covers), absorbent materials, and empty vials.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.
-
-
Container Requirements:
-
Use only chemically compatible containers that are in good condition.[9]
-
Containers must have a secure, tight-fitting lid to prevent leakage or evaporation.[1]
-
Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
The exterior of the waste container must be kept clean and free of contamination.[10]
-
-
Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and other components of the waste mixture.
-
The date the waste was first added to the container.
-
Disposal Pathway Determination
The primary and only acceptable disposal method for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [1][8]
The following flowchart illustrates the decision-making process for the proper disposal of waste containing this compound.
Formal Disposal Procedure
-
Accumulation: Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Request Pickup: Once a container is full (not exceeding 90% capacity) or you are discontinuing work with the compound, submit a hazardous waste pickup request to your institution's EHS department.
-
Documentation: Complete all required waste identification tags or forms provided by your EHS department. Accurate characterization of the waste is a legal requirement.
-
Transfer: EHS personnel or a licensed hazardous waste contractor will collect the waste from your SAA.
-
Final Disposition: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration.[6][3][4]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 6-Oxa-2-azaspiro[3.4]octane
This guide provides essential safety and handling protocols for 6-Oxa-2-azaspiro[3.4]octane, ensuring the well-being of laboratory personnel and the integrity of research. As direct safety data for this specific compound is limited, this document synthesizes information from structurally similar compounds and established laboratory safety standards to provide a comprehensive operational plan. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
The primary hazards associated with structurally related compounds include:
-
Skin Irritation: Causes skin irritation upon contact[1][2][3].
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation[1][2][3].
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust, aerosol, or vapor[1][2][3][4].
-
Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds[1][5].
Given these potential hazards, a stringent personal protective equipment (PPE) and handling protocol is not merely a recommendation but a necessity for safe laboratory operations.
Personal Protective Equipment (PPE) Specification
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.[6]
| Body Part | Personal Protective Equipment | Specification & Rationale |
| Hands | Chemical-resistant gloves | Minimum: Disposable nitrile gloves. For extended handling or potential for significant contact, double-gloving or using thicker, reusable gloves (e.g., Neoprene or Butyl rubber) is advised.[6][7] Causality: Nitrile provides protection against incidental splashes of a wide range of chemicals. Gloves must be inspected for tears or punctures before each use and changed immediately if contamination is suspected.[6][7][8] |
| Eyes/Face | Safety Goggles or a Face Shield | Minimum: ANSI Z87.1 certified safety glasses with side shields.[6][7] Recommended: Chemical splash goggles offer a more complete seal around the eyes. A full face shield should be worn over goggles when there is a significant risk of splashes.[7][9] Causality: Standard eyeglasses are insufficient. Goggles and face shields are essential to prevent contact with aerosols or splashes, which can cause serious eye irritation.[3][4] |
| Body | Laboratory Coat | Minimum: A long-sleeved, flame-retardant laboratory coat.[7] Causality: A lab coat protects the skin and personal clothing from accidental spills and contamination. It should be kept fully fastened during all procedures.[3] |
| Respiratory | Use in a Ventilated Area | Minimum: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][7] If ventilation is inadequate: A NIOSH-approved respirator with organic vapor cartridges is necessary if work cannot be conducted in a fume hood or if aerosols are generated.[4][7] Causality: The potential for respiratory irritation necessitates engineering controls like a fume hood as the primary line of defense.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing risk. This protocol covers the entire process from preparation to waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][8]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Ensure an unobstructed path to an emergency eyewash station and safety shower.[8]
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3][4]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Improper disposal of this compound and its containers can lead to environmental contamination and regulatory violations.
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[1] Do not dispose of it down the drain or in regular trash.[7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves) must be placed in a sealed, labeled container for hazardous waste disposal.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][3]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while protecting themselves, their colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
